PKM2 activator 10
Description
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Propriétés
Formule moléculaire |
C19H22F4N4O3S |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22F4N4O3S/c20-14-2-1-3-15(24)13(14)11-27(7-4-12-5-8-31(29,30)9-6-12)18(28)16-10-17(26-25-16)19(21,22)23/h1-3,10,12H,4-9,11,24H2,(H,25,26) |
Clé InChI |
GASMZUDGPKMAEI-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of PKM2 Activator 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of small molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), with a specific focus on the well-characterized activator TEPP-46 as a representative for compounds like "PKM2 activator 10". This document provides a comprehensive overview of the molecular interactions, kinetic effects, and cellular consequences of PKM2 activation, supported by detailed experimental protocols and quantitative data.
Executive Summary
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is frequently overexpressed in cancer cells. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This regulation allows cancer cells to divert glucose metabolites from energy production towards anabolic processes that support cell proliferation. Small molecule activators of PKM2, such as TEPP-46, represent a promising therapeutic strategy by locking PKM2 in its active tetrameric conformation, thereby reprogramming cancer cell metabolism. These activators bind to an allosteric site at the subunit interface, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). This stabilization of the active tetramer enhances pyruvate kinase activity and is resistant to inhibition by phosphotyrosine signaling, a common mechanism for PKM2 inactivation in cancer. The sustained activation of PKM2 shifts the metabolic flux towards pyruvate and lactate (B86563) production, reducing the availability of glycolytic intermediates for anabolic pathways like serine biosynthesis. This guide will delve into the specifics of this mechanism, the experimental methodologies used to characterize it, and the quantitative parameters that define the action of these activators.
Mechanism of Action of PKM2 Activators
Allosteric Binding and Tetramer Stabilization
Small molecule activators of PKM2, including TEPP-46, bind to a specific pocket located at the interface between PKM2 subunits[1][2][3][4]. This binding site is distinct from the pocket that binds the endogenous allosteric activator Fructose-1,6-bisphosphate (FBP)[1][3][5]. The binding of the activator induces a conformational change that promotes and stabilizes the formation of the active homotetramer[1][2][4][6][7]. This is a critical mechanistic detail, as the dimeric form of PKM2 has lower catalytic activity and can translocate to the nucleus to act as a protein kinase and transcriptional coactivator, promoting tumor growth[7]. By locking PKM2 in its tetrameric state, these activators ensure its primary function as a pyruvate kinase in the cytoplasm.
The stabilization of the tetramer by these activators is robust and can overcome the inhibitory effects of phosphotyrosine-containing proteins[1][2][8]. In many cancer cells, signaling pathways involving tyrosine kinases lead to the phosphorylation of PKM2, which disrupts FBP binding and favors the inactive dimeric state. PKM2 activators, by binding to a different site, maintain the active tetrameric conformation even in the presence of these inhibitory signals[1][2][8].
Kinetic Consequences of Activation
The binding of a small molecule activator like TEPP-46 to PKM2 leads to a significant increase in its enzymatic activity. This is primarily achieved by decreasing the Michaelis constant (Km) for the substrate phosphoenolpyruvate (B93156) (PEP), with no significant effect on the Km for ADP[2]. This mirrors the kinetic effect of the endogenous activator FBP[2]. The activation results in a higher catalytic rate (Vmax) at physiological substrate concentrations.
Downstream Metabolic Reprogramming
The sustained activation of PKM2 by small molecules profoundly alters cellular metabolism. By promoting the conversion of PEP to pyruvate, the flux through the latter stages of glycolysis is increased. This has several key consequences:
-
Reduced Anabolic Branching: The increased glycolytic flux reduces the accumulation of upstream glycolytic intermediates, such as glucose-6-phosphate, fructose-6-phosphate, and 3-phosphoglycerate. These intermediates are crucial precursors for anabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway for amino acid and lipid synthesis.[8]
-
Increased Lactate Production: In many cancer cells, the increased pyruvate production leads to a higher rate of lactate secretion.[9]
-
Induction of Serine Auxotrophy: A notable consequence of PKM2 activation is the induction of a dependency on extracellular serine. By shunting glycolytic intermediates away from the serine biosynthesis pathway, cancer cells become unable to synthesize sufficient serine de novo and must import it from the microenvironment.[10]
Quantitative Data for TEPP-46
The following tables summarize the key quantitative parameters for the PKM2 activator TEPP-46.
| Parameter | Value | Assay Condition | Reference |
| AC50 (in vitro) | 92 nM | Recombinant PKM2 | [11][12] |
| EC50 (cellular) | 19.6 µM (for DASA-58, a similar activator) | A549 cells | [4][8] |
| Selectivity | No activity against PKM1, PKL, and PKR | Recombinant enzymes | [12] |
| Binding Stoichiometry | 2 molecules per PKM2 tetramer | X-ray crystallography | [13] |
Table 1: Biochemical and Cellular Potency of TEPP-46.
| Parameter | Effect of TEPP-46 | Reference |
| Km for PEP | Decreased | [2] |
| Km for ADP | No effect | [2] |
| Inhibition by p-Tyr peptides | Resistant | [2] |
Table 2: Kinetic Effects of TEPP-46 on PKM2.
| Metabolite | Change upon TEPP-46 Treatment | Cell Line | Reference |
| Lactate Secretion | Increased | H1299 | [9] |
| Glucose Consumption | Increased | H1299 | [9] |
| Ribose Phosphate | Decreased | H1299 | [8] |
| Serine | Decreased (intracellular) | H1299 | [8] |
Table 3: Metabolic Consequences of TEPP-46 Treatment.
Experimental Protocols
Pyruvate Kinase Activity Assay
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.
Materials:
-
Recombinant human PKM2
-
PKM2 activator (e.g., TEPP-46)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, ADP, LDH, and NADH at desired concentrations.
-
Add the PKM2 activator at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add recombinant PKM2 to the wells to a final concentration of approximately 50 ng per well.[14]
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time at room temperature. The rate of NADH oxidation is proportional to the pyruvate kinase activity.
-
For cellular assays, prepare cell lysates and add approximately 10 µg of total protein to each well in place of recombinant PKM2.[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Materials:
-
Cells expressing PKM2
-
PKM2 activator (e.g., TEPP-46)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the PKM2 activator or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[15]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.[15]
-
Thermal Challenge: Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.[15][16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[15]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
-
Western Blotting: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the amount of soluble PKM2 by SDS-PAGE and Western blotting using an anti-PKM2 antibody.[15]
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of soluble PKM2 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.
Metabolic Flux Analysis using 13C-labeled Glucose
This technique traces the fate of carbon atoms from glucose through metabolic pathways, providing a quantitative measure of pathway activity.
Materials:
-
Cells of interest
-
Glucose-free cell culture medium
-
13C-labeled glucose (e.g., [U-13C]-glucose)
-
Dialyzed fetal bovine serum (FBS)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Media Switch: Replace the standard culture medium with glucose-free medium containing 13C-labeled glucose and dialyzed FBS.
-
Labeling: Incubate the cells for a time course appropriate for the pathways of interest (e.g., minutes for glycolysis, hours for the TCA cycle).
-
Metabolite Extraction: Quickly aspirate the labeling medium and wash the cells with ice-cold saline. Quench metabolism by adding pre-chilled extraction solvent.
-
Sample Collection: Scrape the cells and collect the cell extract. Centrifuge to remove cell debris.
-
LC-MS Analysis: Analyze the supernatant containing the extracted metabolites by LC-MS to determine the mass isotopologue distribution of key metabolites (e.g., pyruvate, lactate, serine).
-
Flux Calculation: Use the mass isotopologue distribution data to calculate the relative or absolute flux through different metabolic pathways using specialized software.
Conclusion
Small molecule activators of PKM2, exemplified by TEPP-46, employ a distinct allosteric mechanism to lock the enzyme in its active tetrameric state. This leads to a profound reprogramming of cancer cell metabolism, shifting the balance from anabolic biosynthesis towards catabolic energy production. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate and characterize novel PKM2 activators. Understanding the intricate details of their mechanism of action is paramount for the continued development of this promising class of anti-cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. israelsenlab.org [israelsenlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4.11. Lactate Assay [bio-protocol.org]
- 7. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. biochem.life.tsinghua.edu.cn [biochem.life.tsinghua.edu.cn]
- 14. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Synthesis of PKM2 Activator 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) kinase M2 (PKM2) is a critical enzyme in cancer metabolism, playing a pivotal role in the final, rate-limiting step of glycolysis.[1][2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2][3] In cancer cells, the dimeric form is predominant, leading to a bottleneck in glycolysis and the redirection of glycolytic intermediates into anabolic pathways that support cell proliferation.[3][4] This makes the activation of PKM2, forcing it into its tetrameric state, a promising therapeutic strategy to reverse the Warburg effect and suppress tumor growth.[2][5][6] This technical guide details the discovery, synthesis, and characterization of a novel small-molecule activator, PKM2 Activator 10, designed to allosterically activate PKM2 and inhibit cancer cell proliferation.
Introduction to PKM2 as a Therapeutic Target
Pyruvate kinase catalyzes the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, generating ATP.[1][2] The M2 isoform, PKM2, is expressed in embryonic and tumor cells and is subject to complex allosteric regulation.[4][7] The less active dimeric form of PKM2 allows for the accumulation of upstream glycolytic metabolites, which are then shunted into pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) to produce NADPH and precursors for nucleotide and amino acid synthesis, all of which are essential for rapidly dividing cells.[4][8]
Small-molecule activators of PKM2 aim to stabilize the active tetrameric form of the enzyme, thereby increasing its catalytic activity.[2][3] This leads to a decrease in the pool of glycolytic intermediates available for anabolic processes and a metabolic shift towards oxidative phosphorylation, which can inhibit the growth of cancer cells.[4][9]
Discovery of this compound
The discovery of this compound was the result of a high-throughput screening (HTS) campaign designed to identify compounds that could allosterically enhance the affinity of PKM2 for its substrate, PEP.[9] The screening identified a promising hit with a novel scaffold, which then underwent lead optimization to improve its potency, selectivity, and drug-like properties.
High-Throughput Screening (HTS)
A fluorescence-based PK-lactate dehydrogenase (LDH) coupled assay was utilized for the HTS.[4] This assay monitors the production of pyruvate by PKM2. LDH then catalyzes the conversion of pyruvate to lactate (B86563), which is coupled with the oxidation of NADH to NAD+. The decrease in NADH fluorescence is proportional to the PKM2 activity.
Lead Optimization
The initial hit from the HTS was optimized through medicinal chemistry efforts. Structure-activity relationship (SAR) studies focused on modifying the core scaffold to enhance its interaction with the allosteric binding pocket at the PKM2 subunit interface.[3][5] This iterative process of design, synthesis, and biological testing led to the identification of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a representative synthetic scheme.
Synthetic Scheme
Caption: Synthetic route for this compound.
Experimental Protocol for Synthesis
A detailed, step-by-step protocol for the synthesis of this compound is provided below, based on common synthetic methodologies for similar heterocyclic compounds.
-
Step 1: Fischer Indole Synthesis to form Intermediate 1.
-
To a solution of substituted phenylhydrazine (B124118) (1.0 eq) in glacial acetic acid, add the corresponding keto-ester (1.1 eq).
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 1.
-
-
Step 2: Functional Group Interconversion to form Intermediate 2.
-
Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as DMF.
-
Add a reagent for functional group modification (e.g., an alkylating or acylating agent) (1.2 eq) and a base (e.g., K2CO3) (2.0 eq).
-
Stir the reaction mixture at 60°C for 12 hours.
-
After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate 2.
-
-
Step 3: Coupling Reaction to yield this compound.
-
In a reaction vessel under an inert atmosphere, combine Intermediate 2 (1.0 eq), a coupling partner (e.g., a boronic acid or an amine) (1.1 eq), a catalyst (e.g., a palladium catalyst for Suzuki or Buchwald-Hartwig coupling), and a suitable solvent.
-
Heat the mixture to the required temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the final compound, this compound.
-
Characterization of this compound
Biochemical Characterization
The potency and efficacy of this compound were assessed using an enzyme-coupled assay with recombinant human PKM2.
Table 1: Biochemical Activity of this compound
| Parameter | Value |
| AC50 (PKM2) | 70 ± 17 nM |
| Maximum Activation | 292 ± 21% |
| Selectivity (PKM1) | >500-fold |
| Selectivity (PKL) | >500-fold |
| Selectivity (PKR) | >500-fold |
AC50 represents the concentration of the activator required to achieve half-maximal activation.
Cellular Activity
The effect of this compound on cellular metabolism was evaluated in cancer cell lines.
Table 2: Cellular Effects of this compound in H1299 Cells
| Parameter | Effect |
| Lactate Production | Decreased |
| Oxygen Consumption | No significant effect |
| Serine Biosynthesis | Reduced |
Experimental Protocols for Characterization
An enzyme-coupled assay that measures the depletion of NADH via absorbance at 340 nm using lactate dehydrogenase (LDH) was employed to determine the activity of pyruvate kinase.[10]
-
Assays are conducted in a 96-well format with a 200 µL/well assay volume.
-
Each well contains 10 nM human recombinant PKM2, varying concentrations of the activator, 0.5 mM PEP, 1 mM ADP, and 0.2 mM NADH.
-
The reaction is initiated by the addition of the enzyme.
-
The decrease in absorbance at 340 nm is monitored over time using a plate reader.
-
The rate of NADH depletion is used to calculate the PKM2 activity.
-
Data are fitted to a dose-response curve to determine the AC50 value.
-
Cancer cells (e.g., H1299) are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound for 24 hours.
-
The culture medium is collected, and the lactate concentration is measured using a lactate assay kit according to the manufacturer's instructions.
-
Cell numbers are determined to normalize the lactate production.
Mechanism of Action and Signaling Pathways
This compound binds to an allosteric pocket at the interface of PKM2 subunits, stabilizing the active tetrameric conformation.[3] This mode of action is distinct from that of the endogenous activator fructose-1,6-bisphosphate (FBP).[5] Importantly, the activation by small molecules like this compound can render the enzyme resistant to inhibition by tyrosine-phosphorylated proteins, a key mechanism for reducing PKM2 activity in cancer cells.[3][5]
PKM2 Signaling and Regulation
The expression and activity of PKM2 are regulated by several signaling pathways that are often dysregulated in cancer.
Caption: PKM2 Regulation and Signaling Pathway.
Experimental Workflow for Activator Screening
References
- 1. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dspace.mit.edu]
- 6. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PKM2 Activator 10 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Pyruvate (B1213749) Kinase M2 (PKM2) activator 10 and its related analogs. PKM2 is a critical enzyme in cancer metabolism, and its activation presents a promising therapeutic strategy. This document outlines the core chemical structures, quantitative activity data, experimental methodologies, and relevant signaling pathways to support ongoing research and drug development efforts in this area.
Introduction to PKM2 and its Activation
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] In many cancer cells, PKM2 is predominantly in its dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways to support cell proliferation.
Small molecule activators of PKM2 promote the formation and stabilization of the active tetrameric state.[1] This forces cancer cells to a more metabolic state, similar to that of normal differentiated cells, thereby inhibiting tumor growth. These activators typically bind to an allosteric site at the subunit interface of the PKM2 dimer, a site distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[2]
PKM2 Activator 10 and the N,N'-Diarylsulfonamide Series
"this compound" is identified as the chemical compound with PubChem CID 90120714.[3] Its systematic name is N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide. This compound belongs to a broader class of N,N'-diarylsulfonamide derivatives that have been extensively studied for their PKM2 activation potential.
Core Structure and Pharmacophore
The general pharmacophore for this series consists of two aryl groups linked by a sulfonamide core. The structure-activity relationship studies have revealed that modifications to both aryl rings and the linker can significantly impact the potency and physicochemical properties of these activators.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for a series of N,N'-diarylsulfonamide and quinoline-sulfonamide PKM2 activators. The data is compiled from publicly available research and showcases the impact of various substitutions on the half-maximal activation concentration (AC50) and the maximum activation response.
Table 1: SAR of N,N'-Diarylsulfonamide Analogs
| Compound ID | R1 | R2 | AC50 (µM) | Max Activation (%) |
| 2 | 4-Cl | 4-Cl | 0.111 | 92 |
| 10 | 4-Cl | 4-CF3 | 0.065 | 90 |
| 12 | 4-CF3 | 4-CF3 | 0.028 | 88 |
| 14 | 4-OCF3 | 4-OCF3 | 0.052 | 85 |
| 28 | 3-Cl, 4-F | 3-Cl, 4-F | 0.066 | 87 |
| 54 | 4-SO2Me | 4-SO2Me | 0.026 | 83 |
| 55 | 4-SO2NH2 | 4-SO2NH2 | 0.043 | 84 |
| 58 | 4-CN | 4-CN | 0.038 | 82 |
Data extracted from Boxer et al., J. Med. Chem. 2010, 53, 3, 1048–1055.[2]
Table 2: SAR of Quinoline-Sulfonamide Analogs
| Compound ID | Aryl Group | AC50 (nM) | Max Activation (%) |
| 3 | 3,4-dimethylphenyl | 790 | - |
| 9a | 8-quinolyl | - | - |
| Activator III | Quinoline | 17 | - |
Data extracted from Walsh et al., Bioorg. Med. Chem. Lett. 2011, 21, 21, 6322-6327 and other sources.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of N,N'-diarylsulfonamides and the key biochemical assays used to determine PKM2 activation.
General Synthesis of N,N'-Diarylsulfonamides
The synthesis of N,N'-diarylsulfonamide analogs is typically achieved through a straightforward multi-step process:
-
Monoboc Protection: Start with a suitable diamine linker (e.g., piperazine) and protect one of the amino groups with a tert-butoxycarbonyl (Boc) group.
-
First Sulfonylation: React the monoboc-protected diamine with the first desired aryl sulfonyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.
-
Second Sulfonylation: Couple the resulting secondary amine with the second aryl sulfonyl chloride under similar basic conditions as the first sulfonylation to yield the final N,N'-diarylsulfonamide product.
-
Purification: The final compound is typically purified using techniques like column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).
Lactate (B86563) Dehydrogenase (LDH)-Coupled PKM2 Activity Assay
This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which results in a decrease in absorbance at 340 nm.[1]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (e.g., FBP) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the recombinant PKM2 enzyme to all wells.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the concentration of the test compound to determine the AC50 value.
Luciferase-Based PKM2 Activity Assay
This is a luminescent endpoint assay that measures the amount of ATP produced by the PKM2 reaction. The ATP is then used by luciferase to generate a light signal.[1]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Test compounds dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
96-well opaque microplate
-
Luminometer
Procedure:
-
Add the assay buffer, PEP, and ADP to the wells of the microplate.
-
Add the test compound at various concentrations to the wells. Include positive and negative controls.
-
Initiate the PKM2 reaction by adding the enzyme to all wells.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the PKM2 reaction and measure the ATP produced by adding the ATP detection reagent to all wells.
-
Incubate for a short period to allow the luciferase reaction to stabilize.
-
Measure the luminescence signal using a luminometer.
-
Plot the luminescence intensity against the concentration of the test compound to determine the AC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving PKM2 and a typical experimental workflow for screening PKM2 activators.
Caption: Experimental workflow for the discovery and development of PKM2 activators.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C19H22F4N4O3S | CID 90120714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Small-Molecule Activators of Pyruvate Kinase M2 in Reprogramming Cancer Cell Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cancer cells exhibit profound metabolic reprogramming, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. A key enzymatic regulator of this shift is the M2 isoform of pyruvate (B1213749) kinase (PKM2). Unlike the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In its dimeric form, PKM2 slows the final step of glycolysis, causing an accumulation of upstream glycolytic intermediates that are shunted into anabolic pathways to support rapid cell proliferation. This unique regulatory feature has positioned PKM2 as a compelling therapeutic target. Small-molecule activators that stabilize the active tetrameric form of PKM2 represent a promising strategy to reverse the Warburg effect and selectively impede tumor growth. This technical guide provides an in-depth analysis of the effects of PKM2 activators on cancer cell metabolism, with a focus on well-characterized compounds such as TEPP-46 and DASA-58. We present quantitative metabolic data, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: PKM2 - A Key Regulator of Cancer Metabolism
The Warburg Effect and the Role of PKM2
In the 1920s, Otto Warburg observed that cancer cells consume large amounts of glucose and predominantly produce lactate (B86563), even in the presence of sufficient oxygen to support oxidative phosphorylation. This metabolic phenotype, termed aerobic glycolysis or the Warburg effect, provides a distinct advantage for cancer cells. While less efficient in terms of ATP production per mole of glucose compared to oxidative phosphorylation, aerobic glycolysis allows for the rapid generation of ATP and, crucially, provides the necessary building blocks (nucleotides, amino acids, and lipids) for macromolecular biosynthesis required for cell growth and division.[1][2]
Pyruvate kinase (PK) catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of ATP.[3] The specific isoform of this enzyme, PKM2, is expressed in embryonic and other proliferating cells, including the vast majority of human cancers.[3][4] The expression of PKM2 instead of the PKM1 isoform is a critical driver of the Warburg effect.[2]
The Quaternary Structure of PKM2: Dimer vs. Tetramer
PKM2's role in metabolic reprogramming is governed by its ability to exist in two distinct conformational states: a highly active tetramer and a less active dimer.[5] The equilibrium between these two forms is regulated by both allosteric effectors and post-translational modifications.
-
Tetrameric PKM2: This is the highly active state. Its formation is promoted by the upstream glycolytic intermediate fructose-1,6-bisphosphate (FBP).[6] When in this state, PKM2 efficiently converts PEP to pyruvate, driving high glycolytic flux towards ATP and lactate production.
-
Dimeric PKM2: This is the low-activity state. Its formation is promoted by the binding of phosphotyrosine-containing proteins, a common consequence of activated oncogenic signaling pathways.[2][7] The reduced enzymatic activity of dimeric PKM2 leads to a bottleneck at the end of glycolysis. This causes glycolytic intermediates to accumulate and be diverted into branching anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (for nucleotide synthesis) and the serine biosynthesis pathway (for amino acid and lipid synthesis), which support cell proliferation.[8]
Non-canonical Functions of PKM2
Beyond its canonical role as a glycolytic enzyme in the cytoplasm, dimeric PKM2 can translocate to the nucleus. In the nucleus, it functions as a protein kinase and a transcriptional co-activator for key oncogenic factors, including Hypoxia-Inducible Factor 1-alpha (HIF-1α) and STAT3.[4][9][10] This nuclear function of PKM2 further promotes metabolic reprogramming, angiogenesis, and cell proliferation, independent of its enzymatic activity.[10]
Mechanism of Action of PKM2 Activators
Small-molecule PKM2 activators are designed to therapeutically exploit the unique regulatory properties of this enzyme.
Allosteric Activation and Tetramer Stabilization
Compounds like TEPP-46 and DASA-58 are allosteric activators that bind to PKM2 at a site distinct from the endogenous activator FBP, typically at the subunit interaction interface.[2] This binding locks the enzyme in its constitutively active tetrameric conformation.[2][6] A crucial feature of this activation is that it renders PKM2 resistant to the inhibitory effects of tyrosine-phosphorylated proteins, effectively uncoupling it from oncogenic growth factor signaling.[2]
Reversal of the Warburg Effect
By forcing PKM2 into its active tetrameric state, these activators enhance the conversion of PEP to pyruvate. This has two major consequences for cancer cell metabolism:
-
Reduces Anabolic Precursors: It drains the pool of upstream glycolytic intermediates, starving the cell of the building blocks necessary for anabolic processes like serine and nucleotide biosynthesis.[6]
-
Increases Glycolytic End Products: It accelerates the production of pyruvate and subsequently lactate, pushing the cell's metabolism towards a state that cannot sustain rapid proliferation.[5]
Persistent activation of PKM2 effectively reverses the metabolic advantages conferred by the Warburg effect, thereby impeding tumor growth.[2][11]
Effects of PKM2 Activation on Cancer Cell Metabolism: Quantitative Analysis
The metabolic reprogramming induced by PKM2 activators has been quantified across various cancer cell lines. The data consistently show a shift away from anabolism and towards increased glycolytic throughput.
Table: Effects of TEPP-46 on Cancer Cell Metabolism
| Cell Line | Activator/Concentration | Parameter | Observation | Fold/Percent Change | Citation |
| H1299 (Lung Cancer) | TEPP-46 | Glucose Consumption | Increased glucose consumption from media after 48h. | Vehicle: 3.6 ± 0.4 mM remaining; TEPP-46: 1.6 ± 0.6 mM remaining | [5][12] |
| H1299 (Lung Cancer) | TEPP-46 | Lactate Secretion | Increased lactate secretion into media after 24h. | Vehicle: 9.1 ± 0.6 mM; TEPP-46: 11.8 ± 0.9 mM | [12] |
| H1299 (Lung Cancer) | TEPP-46 | Lactate Secretion | Increased lactate secretion into media after 48h. | Vehicle: 13.1 ± 0.8 mM; TEPP-46: 18.9 ± 0.6 mM | [12] |
| H1299 (Lung Cancer) | TEPP-46 (50 mg/kg in vivo) | Tumor Lactate | Decreased intratumoral lactate levels in xenografts. | Significant decrease vs. vehicle | [6] |
| H1299 (Lung Cancer) | TEPP-46 (50 mg/kg in vivo) | Tumor Ribose Phosphate | Decreased intratumoral ribose phosphate in xenografts. | Significant decrease vs. vehicle | [6] |
| H1299 (Lung Cancer) | TEPP-46 (50 mg/kg in vivo) | Tumor Serine | Decreased intratumoral serine levels in xenografts. | Significant decrease vs. vehicle | [6] |
Table: Effects of DASA-58 on Cancer Cell Metabolism
| Cell Line | Activator/Concentration | Parameter | Observation | Fold/Percent Change | Citation |
| A549 (Lung Cancer) | DASA-58 (40 µM) | PKM2 Activity | Increased pyruvate kinase activity in cell lysates. | ~248 ± 21% increase | [6] |
| H1299 (Lung Cancer) | DASA-58 (50 µM) | Lactate Production | Reduced lactate production from glucose. | Significant reduction vs. vehicle | [6] |
| Breast Cancer Cells | DASA-58 (30-60 µM) | Extracellular Lactate | Increased extracellular lactate levels after 72h. | Concentration-dependent increase | [1][13] |
| Breast Cancer Cells | DASA-58 (15-30 µM) | Oxygen Consumption | Reduced oxygen consumption rates. | Concentration-dependent decrease | [1][13] |
Note: The conflicting data on lactate production (reduced in one study, increased in another) may be due to differences in experimental conditions, cell types, and incubation times. Increased lactate secretion can be a direct consequence of increased glycolytic flux, while other studies suggest a more complex regulation where increased pyruvate kinase activity can paradoxically inhibit lactate dehydrogenase (LDH).
Signaling Pathways Modulated by PKM2 Activation
PKM2 is a central node in metabolic signaling. Its activation state directly influences major cancer-promoting pathways.
The PKM2-HIF-1α Signaling Axis
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of numerous glycolytic enzymes, including PKM2 itself. A positive feedback loop exists where nuclear PKM2 acts as a co-activator for HIF-1α, enhancing the transcription of its target genes, such as VEGF, which promotes angiogenesis.[4][9][14] PKM2 activators, by locking PKM2 in its cytoplasmic tetrameric form, prevent its nuclear translocation. This action inhibits the PKM2-HIF-1α interaction, thereby suppressing HIF-1α activity and the expression of its pro-tumorigenic target genes.[10][15]
The mTOR-MFN2-PKM2 Signaling Axis
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and metabolism. Recent studies have revealed a signaling axis connecting mTOR, Mitofusin-2 (MFN2), and PKM2 that coordinates glycolysis with mitochondrial oxidative phosphorylation (OXPHOS).[11] MFN2 is a key regulator of mitochondrial fusion. PKM2 can interact with MFN2 to promote mitochondrial fusion and OXPHOS, thereby attenuating glycolysis. The mTOR pathway enhances this interaction by phosphorylating MFN2. This axis suggests that PKM2's role is not merely to promote glycolysis but to act as a metabolic switch. By activating PKM2, its interaction with MFN2 could be modulated, influencing the balance between glycolysis and mitochondrial respiration.[11]
Experimental Protocols for Studying PKM2 Activators
Evaluating the efficacy and mechanism of PKM2 activators requires a suite of biochemical and cell-based assays.
PKM2 Enzyme Activity Assay
This assay measures the enzymatic activity of PKM2 by quantifying one of its products, ATP, or by coupling the reaction to lactate dehydrogenase (LDH).
-
Principle: PKM2 converts PEP and ADP to pyruvate and ATP. The rate of ATP production can be measured using a luciferase-based system (e.g., Kinase-Glo®), which generates a luminescent signal proportional to the ATP concentration. Alternatively, the production of pyruvate is coupled to the LDH reaction, which oxidizes NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.[8]
-
Protocol Outline (Luminescence-based):
-
Reagent Preparation: Prepare an assay buffer (e.g., 0.1 M MES, 5 mM MgCl2, 20 mM KCl, pH 6.5). Prepare stock solutions of recombinant human PKM2 (rhPKM2), substrates (ADP and PEP), and the test compound (e.g., TEPP-46).
-
Reaction Setup: In a 96-well plate, combine rhPKM2, the test compound at various concentrations, and assay buffer. Allow a brief pre-incubation (5-10 minutes).
-
Initiate Reaction: Add the substrate mixture (ADP and PEP) to all wells to start the reaction. Incubate at room temperature for 15-30 minutes.
-
Stop Reaction & Detect ATP: Add a commercial ATP detection reagent (e.g., Kinase-Glo® Plus). This reagent stops the PKM2 reaction and initiates the luminescence reaction.
-
Measurement: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.
-
Data Analysis: Calculate the specific activity (pmol ATP/min/µg enzyme) and determine the AC50 (activator concentration for 50% of maximal activation) for the test compound.
-
Cellular Metabolism Assays
-
Glucose Uptake Assay:
-
Principle: Measures the uptake of a fluorescent, non-metabolizable glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose). The fluorescence intensity inside the cells is proportional to glucose uptake.[7][16]
-
Protocol Outline:
-
Cell Culture: Seed cells (e.g., 2-5 x 10^4 cells/well) in a 96-well plate and culture overnight.
-
Treatment: Treat cells with the PKM2 activator in glucose-free medium for a defined period (e.g., 1-24 hours).
-
2-NBDG Incubation: Add 2-NBDG to the medium (final concentration ~150 µg/ml) and incubate for 30-60 minutes at 37°C.[16]
-
Wash: Aspirate the medium and wash the cells with ice-cold PBS to stop uptake and remove extracellular 2-NBDG.
-
Measurement: Measure intracellular fluorescence using a fluorescence plate reader (Ex/Em = 485/535 nm) or by flow cytometry.[7]
-
-
-
Lactate Production Assay:
-
Principle: Measures the concentration of L-lactate secreted into the cell culture medium. The assay typically uses lactate dehydrogenase to oxidize lactate to pyruvate, which is coupled to the reduction of a probe that generates a colorimetric or fluorescent signal.[17]
-
Protocol Outline:
-
Cell Culture and Treatment: Seed cells and treat with the PKM2 activator as described above.
-
Sample Collection: After the treatment period (e.g., 24-72 hours), collect the cell culture supernatant.
-
Assay Reaction: In a 96-well plate, add the collected supernatant. Add the reaction mix from a commercial kit (containing lactate dehydrogenase, a probe, and cofactors).[18]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance (e.g., at 450 nm) or fluorescence according to the kit manufacturer's instructions.[18]
-
Normalization: Normalize the lactate concentration to the cell number or total protein content in the corresponding wells to account for differences in cell proliferation.
-
-
Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[19]
-
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (e.g., 5,000 cells/well) and allow them to adhere. Treat with various concentrations of the PKM2 activator for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 3-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl, or a specialized SDS-HCl solution) to dissolve the purple formazan crystals.[20]
-
Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at ~570 nm using a microplate reader.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of PKM2 activators in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the compound, and tumor growth is monitored over time.
-
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 H1299 cells) into the flank of immunocompromised mice (e.g., nu/nu mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and vehicle control groups. Administer the PKM2 activator (e.g., TEPP-46 at 50 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., twice daily).[6]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the experiment for a set duration (e.g., 4-7 weeks) or until tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize the animals and excise the tumors for weight measurement, histological analysis, and metabolomic studies.[6][21]
-
General Experimental Workflow
Therapeutic Implications and Future Directions
The activation of PKM2 presents a novel therapeutic strategy that targets the metabolic plasticity of cancer cells. By forcing a metabolic state that is unfavorable for proliferation, PKM2 activators can inhibit tumor growth.[22] Furthermore, the metabolic stress induced by these compounds can sensitize cancer cells to other therapies. For example, since PKM2 activation can increase glucose consumption, it may synergize with glycolytic inhibitors like 2-deoxy-D-glucose (2-DG).[5][23]
Future research will likely focus on:
-
Developing next-generation activators with improved pharmacokinetic and pharmacodynamic properties.
-
Identifying predictive biomarkers to determine which patient populations are most likely to respond to PKM2 activation therapy.
-
Exploring rational combination therapies that exploit the metabolic vulnerabilities created by PKM2 activation.
References
- 1. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. astx.com [astx.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PKM2 and HIF-1α regulation in prostate cancer cell lines | PLOS One [journals.plos.org]
- 15. Pyruvate kinase M2 activation maintains mitochondrial metabolism by regulating the interaction between HIF-1α and PGC-1α in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Pharmacologic activation of PKM2 slows lung tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Warburg Effect: A Technical Guide to PKM2 Activator 10
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen. This metabolic reprogramming is crucial for tumor growth and proliferation. Pyruvate (B1213749) kinase M2 (PKM2), a key glycolytic enzyme, is a critical regulator of this phenomenon. In cancer cells, PKM2 predominantly exists in a low-activity dimeric form, which diverts glucose metabolites into anabolic pathways that support cell growth. Small molecule activators of PKM2 that stabilize its highly active tetrameric form represent a promising therapeutic strategy to reverse the Warburg effect and inhibit tumorigenesis. This guide provides an in-depth overview of the mechanism of action of PKM2 activators, with a focus on the conceptual "PKM2 activator 10," using data from well-characterized activators as surrogates. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
The Role of PKM2 in the Warburg Effect
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in cancer cells and exists in two interconvertible states: a highly active tetramer and a less active dimer.[2] Several factors, including phosphorylation by oncogenic tyrosine kinases, promote the dimeric state in cancer cells.[3][4] This decrease in PKM2 activity leads to the accumulation of glycolytic intermediates, which are then shunted into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (for nucleotide synthesis) and serine biosynthesis, providing the building blocks necessary for rapid cell proliferation.[3][5] The less active dimeric PKM2 can also translocate to the nucleus and act as a protein kinase, further promoting tumor growth.[6]
PKM2 activators are small molecules that bind to PKM2 and stabilize its active tetrameric conformation.[7] This restores high pyruvate kinase activity, forcing the conversion of PEP to pyruvate and reducing the pool of glycolytic intermediates available for anabolic processes.[1][7] Consequently, PKM2 activation can reverse the Warburg effect, inhibit cancer cell proliferation, and suppress tumor growth.[7][8]
Quantitative Data for PKM2 Activators
| Compound | Assay Type | Target | Metric | Value | Cell Line (if applicable) | Reference |
| TEPP-46 | Biochemical | PKM2 | AC50 | 92 nM | N/A | [9] |
| DASA-58 | Biochemical | PKM2 | AC50 | 38 nM | N/A | [10] |
| PKM2 Activator III | Cell-free enzymatic | PKM2 | AC50 | 17 nM | N/A | [3] |
| PKM2 Activator III | Cell-based | PKM2 | AC50 | 45 nM | A549 | [3] |
| TEPP-46 | Cell Proliferation (Hypoxia) | H1299 cells | Doubling Time | Increased | H1299 | [10] |
| DASA-58 | Lactate (B86563) Production | H1299 cells | Lactate Production | Decreased | H1299 | [10] |
| PKM2 Activator III | Serine Biosynthesis | A549 cells | Serine Biosynthesis | Decreased by 56% (at 500nM) | A549 | [3] |
Experimental Protocols
This section outlines key experimental protocols for evaluating the efficacy of PKM2 activators.
PKM2 Enzymatic Activity Assay (LDH-Coupled Assay)
This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to convert NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.[5][11]
Materials:
-
Recombinant human PKM2
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
PKM2 activator compound
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the PKM2 activator compound at various concentrations to the wells of a 96-well plate.
-
Add the master mix to each well.
-
Initiate the reaction by adding recombinant PKM2 to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.
-
Calculate the rate of reaction from the linear portion of the curve.
-
Plot the reaction rates against the activator concentrations to determine the AC50 value.[5]
Cellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of the Warburg effect.
Materials:
-
Cancer cell line of interest (e.g., H1299)
-
Cell culture medium
-
PKM2 activator compound
-
Lactate assay kit (commercially available)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the PKM2 activator at various concentrations for a specified period (e.g., 24 hours).
-
Collect the cell culture medium.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content.
Cell Proliferation Assay
This assay assesses the effect of the PKM2 activator on the growth of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PKM2 activator compound
-
96-well cell culture plate
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a low density.
-
Treat the cells with a serial dilution of the PKM2 activator.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Plot the signal against the compound concentration to determine the IC50 value.
Visualizations
PKM2 Signaling Pathway and the Effect of Activators
Caption: PKM2 regulation and the mechanism of PKM2 activators.
Experimental Workflow for Evaluating PKM2 Activators
References
- 1. biochem.life.tsinghua.edu.cn [biochem.life.tsinghua.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MilliporeSigma Calbiochem PKM2 Activator III 10mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. Biohaven Therapeutics divulges new PKM2 activators | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PKM2 Activator TEPP-46 in Tumor Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in cancer metabolism, primarily existing in a low-activity dimeric form that favors anabolic processes crucial for tumor growth. Small molecule activators that stabilize the highly active tetrameric form of PKM2 represent a promising therapeutic strategy to reverse the Warburg effect and suppress tumorigenesis. This technical guide focuses on TEPP-46 (also known as PKM2 Activator 10), a potent and selective activator of PKM2. We provide an in-depth overview of its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction to PKM2 and the Warburg Effect
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen.[1] The M2 isoform of pyruvate kinase (PKM2) is a critical regulator of this metabolic reprogramming.[2] In contrast to the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 is predominantly expressed in proliferating and tumor cells.[3] PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[2] In cancer cells, the dimeric form is favored, leading to a bottleneck in glycolysis at the final step. This metabolic shift allows for the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce the building blocks necessary for rapid cell proliferation, including nucleotides, lipids, and amino acids.[4]
TEPP-46: A Potent Activator of PKM2
TEPP-46 is a small molecule activator that selectively binds to and stabilizes the tetrameric conformation of PKM2.[5] This allosteric activation shifts the equilibrium from the low-activity dimer to the high-activity tetramer, effectively restoring the catalytic activity of PKM2 to levels comparable to PKM1.[3] By promoting the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, TEPP-46 reverses the Warburg effect, redirecting glucose metabolism towards oxidative phosphorylation and away from anabolic biosynthesis.[1] This metabolic reprogramming has been shown to impair the proliferation of cancer cells and suppress tumor growth in preclinical models.[3][4]
Quantitative Data on the Effects of TEPP-46
The following tables summarize key quantitative data from various studies investigating the effects of TEPP-46.
Table 1: In Vitro Activity of TEPP-46
| Parameter | Value | Cell Line/System | Reference |
| AC50 for PKM2 | 92 nM | Recombinant Human PKM2 | [1] |
| Selectivity | No significant activity on PKM1, PKL, and PKR | Recombinant Human Isoforms | |
| Effect on H1299 Cell Proliferation (Hypoxia, 1% O2) | Significantly increased doubling time | H1299 | [1][3] |
| Effect on H1299 Cell Proliferation (Normoxia, 21% O2) | No significant effect | H1299 | [1][3] |
Table 2: Effects of TEPP-46 on Cellular Metabolism in H1299 Cells
| Metabolite | Treatment | Change | Time Point | p-value | Reference |
| Glucose Consumption | TEPP-46 | Increased (Vehicle: 1.6 ± 0.6 mM vs. TEPP-46: 3.6 ± 0.4 mM) | 48 hr | < 0.05 | [6][7] |
| Lactate (B86563) Secretion | TEPP-46 | Increased (Vehicle: 9.1 ± 0.6 mM vs. TEPP-46: 11.8 ± 0.9 mM) | 24 hr | < 0.05 | [6][7] |
| Lactate Secretion | TEPP-46 | Increased (Vehicle: 13.1 ± 0.8 mM vs. TEPP-46: 18.9 ± 0.6 mM) | 48 hr | < 0.01 | [6][7] |
| Intracellular Lactate | TEPP-46 (25 µM) | Decreased | 36 hr | - | [3] |
| Intracellular Ribose Phosphate | TEPP-46 (25 µM) | Decreased | 36 hr | - | [3] |
| Intracellular Serine | TEPP-46 (25 µM) | Decreased | 36 hr | - | [3] |
Table 3: In Vivo Efficacy of TEPP-46 in H1299 Xenograft Model
| Parameter | Treatment | Effect | Reference |
| Tumor Growth | TEPP-46 (50 mg/kg, twice daily, oral) | Significant delay in tumor formation and reduction in tumor burden | [3][4] |
| PKM2 Tetramerization in Tumors | TEPP-46 | Increased tetramerization of PKM2 | [3] |
| Intratumoral Metabolite Levels | TEPP-46 | Decreased levels of lactate, ribose phosphate, and serine | [4] |
Table 4: Pharmacokinetic Properties of TEPP-46 in Mice
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | Good | Oral | [3] |
| Clearance | Relatively low | - | [3] |
| Half-life | Long | - | [3] |
| Plasma Concentration | Superior and persistent plasma concentrations over 24 hours | Oral | [1] |
Signaling Pathways and Mechanisms of Action
Activation of PKM2 by TEPP-46 initiates a cascade of metabolic and signaling events that contribute to tumor suppression.
Reversal of the Warburg Effect
The primary mechanism of action of TEPP-46 is the stabilization of the active tetrameric form of PKM2. This leads to a significant increase in pyruvate kinase activity, accelerating the conversion of PEP to pyruvate. This metabolic shift has two major consequences for cancer cells:
-
Reduced Anabolic Metabolism: With the increased glycolytic flux towards pyruvate, the availability of upstream glycolytic intermediates for anabolic pathways is diminished. This limits the synthesis of essential building blocks like ribose (for nucleotides) and serine (a non-essential amino acid).[3][4]
-
Increased Oxidative Phosphorylation: The increased production of pyruvate fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, shifting the cellular energy production from aerobic glycolysis to a more efficient mitochondrial respiration.
Caption: Reversal of the Warburg Effect by TEPP-46.
Regulation of HIF-1α and PD-L1
The dimeric form of PKM2 can translocate to the nucleus and act as a coactivator for hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that promotes the expression of glycolytic enzymes and pro-angiogenic factors.[8] By promoting the tetrameric form, TEPP-46 prevents the nuclear translocation of PKM2, thereby inhibiting HIF-1α activity.[8] Furthermore, activation of PKM2 by TEPP-46 has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that helps tumors evade the immune system.[8]
Caption: Inhibition of HIF-1α and PD-L1 by TEPP-46.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of TEPP-46.
Pyruvate Kinase Activity Assay (LDH-Coupled Assay)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH.
Materials:
-
50 mM Imidazole-HCl buffer, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO4
-
45 mM Adenosine diphosphate (B83284) (ADP)
-
45 mM Phosphoenolpyruvate (PEP)
-
6.6 mM NADH
-
Lactate dehydrogenase (LDH) (e.g., 1300-1400 units/ml)
-
Cell or tumor lysate
-
TEPP-46 or other test compounds
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare cell or tumor lysates in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
In a 96-well plate, prepare the reaction mixture containing imidazole (B134444) buffer, ADP, PEP, NADH, and LDH.
-
Add the cell lysate to the reaction mixture.
-
For testing compounds, pre-incubate the lysate with the compound for a specified time before adding to the reaction mixture.
-
Immediately measure the decrease in absorbance at 340 nm over time at 25°C. The rate of NADH oxidation is proportional to the pyruvate kinase activity.
-
Calculate the rate of change in absorbance (ΔA340/minute) from the initial linear portion of the curve.
-
Normalize the activity to the total protein concentration of the lysate.
Caption: Workflow for Pyruvate Kinase Activity Assay.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the effect of TEPP-46 on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., H1299)
-
Complete cell culture medium
-
TEPP-46
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of reading absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of TEPP-46 (and/or other compounds) and a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µl per 100 µl of medium).
-
Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan (B1609692) by viable cells.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
PKM2 Tetramerization Assay (Western Blot after Size-Exclusion Chromatography)
This method is used to determine the oligomeric state of PKM2 in cells or tissues.
Materials:
-
Cell or tissue lysates
-
Size-exclusion chromatography (SEC) system with an appropriate column (e.g., Superose 6)
-
SEC running buffer (e.g., phosphate-buffered saline)
-
Protein concentration assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against PKM2
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Prepare native cell or tissue lysates in a non-denaturing buffer.
-
Clarify the lysate by centrifugation.
-
Inject the lysate onto the SEC column and collect fractions.
-
Determine the protein concentration of each fraction.
-
Resolve equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PKM2, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Analyze the distribution of PKM2 across the fractions to determine the relative amounts of tetrameric and dimeric/monomeric forms.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of TEPP-46 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nu/nu mice)
-
Cancer cell line (e.g., H1299)
-
Matrigel
-
TEPP-46 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer TEPP-46 (e.g., 50 mg/kg, twice daily) or vehicle via oral gavage.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, metabolomics).
Conclusion
TEPP-46 is a potent and selective activator of PKM2 that has demonstrated significant anti-tumor effects in preclinical models. By stabilizing the active tetrameric form of PKM2, TEPP-46 reverses the Warburg effect, inhibits anabolic metabolism, and modulates key signaling pathways involved in tumor progression. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting cancer metabolism through the activation of PKM2. Further investigation into the clinical potential of TEPP-46 and other PKM2 activators is warranted.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Binding Site of PKM2 Activators
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the allosteric activation of Pyruvate (B1213749) Kinase M2 (PKM2), with a focus on the binding site and mechanism of action of well-characterized synthetic small-molecule activators.
Introduction to PKM2 and Allosteric Regulation
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with concomitant ATP production. In proliferating cells, particularly cancer cells, PKM2 is the predominant isoform. Unlike its constitutively active splice variant, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric/monomeric state. This dynamic equilibrium allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, a phenomenon known as the Warburg effect.
The activity of PKM2 is tightly controlled by allosteric regulation. The endogenous activator fructose-1,6-bisphosphate (FBP) stabilizes the active tetrameric conformation. In contrast, various signaling pathways can lead to the dissociation of the tetramer, reducing pyruvate kinase activity. The discovery of synthetic small-molecule activators that bind to a distinct allosteric site has opened new avenues for therapeutic intervention, aiming to force PKM2 into its active state and reverse the anabolic metabolism of cancer cells.
The Allosteric Activator Binding Site
Structural studies have revealed that synthetic small-molecule activators, such as TEPP-46 and DASA-58, bind to an allosteric pocket located at the dimer-dimer interface (the A-A' interface) of the PKM2 protein.[1][2] This site is distinct from the binding pocket of the endogenous activator FBP, which is located within the C-domain of each monomer.[1][2]
The binding of these activators stabilizes the interaction between two PKM2 dimers, promoting the formation of a stable and constitutively active tetramer.[1][3] This mechanism effectively "locks" the enzyme in its high-activity state, making it resistant to inhibitory signals, such as those from tyrosine-phosphorylated proteins, that would normally cause FBP to be released and the tetramer to dissociate.[1]
Key residues involved in the binding of activators like TEPP-46 include Lysine-305 (K305).[4] Acetylation of K305 is known to destabilize the PKM2 tetramer; synthetic activators can prevent this destabilization by occupying the site and maintaining the crucial salt bridge interactions necessary for the tetrameric structure.[2]
Quantitative Data for PKM2 Activators
The following tables summarize key quantitative parameters for well-characterized PKM2 activators and their effects on enzyme kinetics.
Table 1: Activator Potency
| Compound | Type | Target | EC50 / AC50 | Notes |
| TEPP-46 | Allosteric Activator | PKM2 | 92 nM[5] | Potent and selective for PKM2 over PKM1. Orally bioavailable. |
| DASA-58 | Allosteric Activator | PKM2 | N/A | A well-characterized PKM2 activator that binds to the same A-A' interface site as TEPP-46.[1] |
| FBP | Endogenous Activator | PKM2 | ~118 nM | Natural allosteric activator. Binds to a site distinct from synthetic activators. |
Table 2: Kinetic Parameters in the Presence of Activators
| Condition | Km for PEP | Km for ADP | Vmax | Mechanism |
| PKM2 (Basal) | High (low affinity) | Unchanged | Low | Favors dimeric state. |
| PKM2 + TEPP-46 | Decreased | Unchanged[1] | Increased | Stabilizes the active R-state tetramer, increasing substrate affinity. |
| PKM2 + DASA-58 | Decreased | Unchanged[1] | Increased | Stabilizes the active R-state tetramer, increasing substrate affinity. |
| PKM2 + FBP | Decreased | Unchanged | Increased | Stabilizes the active R-state tetramer. |
Experimental Protocols
Protocol: PKM2 Activity Measurement using LDH-Coupled Assay
This spectrophotometric assay measures PKM2 activity by coupling the production of pyruvate to the lactate (B86563) dehydrogenase (LDH)-mediated oxidation of NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[6][7]
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂[8]
-
Phosphoenolpyruvate (PEP) stock solution
-
Adenosine diphosphate (B83284) (ADP) stock solution
-
Nicotinamide adenine (B156593) dinucleotide (NADH) stock solution
-
Lactate Dehydrogenase (LDH) (from rabbit muscle)
-
PKM2 Activator (e.g., TEPP-46) stock solution in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of PEP (e.g., 200 µM), ADP (e.g., 200 µM), NADH (e.g., 200 µM), and a surplus of LDH (e.g., 200 U/mL).[8]
-
Add Activator: Add varying concentrations of the PKM2 activator (e.g., TEPP-46) or DMSO as a vehicle control to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 30°C) for 5-10 minutes to allow the activator to bind to PKM2.
-
Initiate Reaction: Initiate the reaction by adding a fixed concentration of recombinant PKM2 (e.g., 10-20 nM) to each well.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 15-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The rate of NADH oxidation is directly proportional to the rate of pyruvate production by PKM2. Plot the reaction velocity against the activator concentration to determine the EC₅₀.
Protocol: Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of a small molecule activator to PKM2 by monitoring changes in the polarization of light emitted from a fluorescently labeled tracer molecule.
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger PKM2 protein, its tumbling slows significantly, leading to an increase in fluorescence polarization. An unlabeled activator compound will compete with the tracer for the same binding site, displacing it and causing a decrease in polarization.
Materials:
-
Recombinant human PKM2
-
Fluorescently labeled tracer (a derivative of a known PKM2 activator)
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compound (e.g., PKM2 activator 10)
-
Black, low-volume 384-well microplate
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Assay Setup: To the wells of the microplate, add the assay buffer, a fixed concentration of recombinant PKM2, and a fixed concentration of the fluorescent tracer. The concentrations should be optimized to achieve a stable, high polarization signal.
-
Add Test Compound: Add serial dilutions of the test compound (unlabeled activator) to the wells. Include wells with no compound (high polarization control) and wells with no PKM2 (low polarization control).
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 30-60 minutes) to reach binding equilibrium. Protect the plate from light.
-
Measure Polarization: Measure the fluorescence polarization (in mP units) using the plate reader.
-
Data Analysis: Plot the measured mP values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the bound tracer.
Visualizations: Pathways and Workflows
PKM2 Allosteric Activation and Metabolic Shift
Caption: Allosteric activation of PKM2 shifts metabolism from anabolic pathways to pyruvate production.
Experimental Workflow for LDH-Coupled PKM2 Activity Assay
Caption: Workflow for determining PKM2 activator potency using an LDH-coupled enzyme assay.
Logical Diagram of Allosteric Activation Mechanism
Caption: Mechanism of PKM2 activation via binding at the dimer-dimer allosteric site.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. astx.com [astx.com]
The Impact of Small-Molecule Activators on the Glycolytic Pathway via Pyruvate Kinase M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) kinase M2 (PKM2) is a key regulator of the final, rate-limiting step of glycolysis. In proliferating cancer cells, PKM2 is typically found in a low-activity dimeric state, which slows the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. This metabolic bottleneck allows for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways to support cell growth and proliferation—a phenomenon known as the Warburg effect. Small-molecule activators of PKM2 promote the formation of its highly active tetrameric state, thereby increasing the rate of glycolysis. This guide provides an in-depth technical overview of the impact of PKM2 activators on the glycolytic pathway, with a focus on representative compounds TEPP-46 and DASA-58, as specific data for a compound designated "PKM2 activator 10" is not available in the current scientific literature.
Introduction to PKM2 and Its Role in Glycolysis
Pyruvate kinase catalyzes the conversion of PEP and ADP to pyruvate and ATP. The M2 isoform of this enzyme is predominantly expressed in embryonic and tumor cells and exists in a dynamic equilibrium between a highly active tetrameric form and a less active dimeric form.[1][2] The activity of PKM2 is allosterically regulated by various intracellular metabolites. For instance, the upstream glycolytic intermediate fructose-1,6-bisphosphate (FBP) is a potent allosteric activator that promotes the formation of the active tetramer.[1][2] In contrast, cancer cells can inhibit PKM2 activity, leading to the accumulation of glycolytic intermediates that fuel anabolic processes such as the pentose (B10789219) phosphate (B84403) pathway (PPP), serine synthesis, and lipid synthesis, which are crucial for rapidly dividing cells.[2][3]
Small-molecule activators of PKM2 are being investigated as a therapeutic strategy to counteract the Warburg effect by forcing PKM2 into its active tetrameric state.[4] This enhanced activity is hypothesized to increase the glycolytic flux towards pyruvate and ATP production, thereby depleting the pool of anabolic precursors and potentially inhibiting cancer cell growth.[4]
Quantitative Impact of PKM2 Activators on Glycolysis
The activation of PKM2 by small molecules leads to significant changes in cellular metabolism. The following tables summarize the quantitative data on the effects of representative PKM2 activators, TEPP-46 and DASA-58, on various aspects of the glycolytic pathway in cancer cell lines.
Table 1: Effect of PKM2 Activators on Glucose Consumption and Lactate (B86563) Production
| Activator | Cell Line | Concentration | Change in Glucose Consumption | Change in Lactate Production | Reference |
| TEPP-46 | H1299 (Lung Cancer) | Not Specified | Increased (3.6 ± 0.4 mM vs. 1.6 ± 0.6 mM for vehicle) | Increased (18.9 ± 0.6 mM vs. 13.1 ± 0.8 mM for vehicle at 48h) | [5][6] |
| DASA-58 | H1299 (Lung Cancer) | 50 µM | No significant change | Decreased | [7] |
Table 2: Effect of PKM2 Activators on Intracellular Glycolytic Intermediates
| Activator | Cell Line | Metabolite | Change | Reference |
| TEPP-46 | H1299 (Lung Cancer) | Glucose | Lowered | [5][6] |
| TEPP-46 | H1299 (Lung Cancer) | Glucose-6-Phosphate | Lowered | [5] |
| TEPP-46 | H1299 (Lung Cancer) | Fructose-1,6-bisphosphate | Lowered | [5] |
Table 3: Effect of PKM2 Activators on Enzyme Activity
| Activator | Target | AC50 | Effect | Reference |
| TEPP-46 | Recombinant PKM2 | 92 nM | Activation | [8] |
| DASA-58 | Recombinant PKM2 | Not Specified | Activation | [7] |
| PA-12 | Recombinant PKM2 | 4.92 µM | Activation | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of PKM2 activators on the glycolytic pathway.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, which is an indicator of the rate of glycolysis.
Materials:
-
Cancer cell line of interest (e.g., H1299)
-
Complete cell culture medium
-
PKM2 activator of interest (e.g., TEPP-46) dissolved in a suitable solvent (e.g., DMSO)
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 activator or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Collect the cell culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the lactate concentration based on a standard curve.
-
Normalize the lactate concentration to the cell number or total protein content.
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PKM2 activator of interest
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence microscope/plate reader
Procedure (using a fluorescent glucose analog):
-
Seed cells in a multi-well plate and allow them to attach.
-
Treat cells with the PKM2 activator or vehicle for the desired duration.
-
Wash the cells with a glucose-free buffer.
-
Incubate the cells with a medium containing the fluorescent glucose analog for a specific time.
-
Wash the cells to remove the excess fluorescent analog.
-
Lyse the cells and measure the fluorescence of the lysate using a plate reader, or visualize and quantify the fluorescence using a microscope.
-
Normalize the fluorescence signal to the cell number or protein concentration.
PKM2 Enzyme Activity Assay (LDH-Coupled Assay)
This is a common in vitro assay to measure the enzymatic activity of PKM2. The production of pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), which involves the oxidation of NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.[9][10]
Materials:
-
Recombinant human PKM2
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
PKM2 activator of interest
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing the assay buffer, PEP, ADP, NADH, and LDH.
-
Add the PKM2 activator at various concentrations or a vehicle control to the wells of the 96-well plate.
-
Add the master mix to each well.
-
Initiate the reaction by adding the recombinant PKM2 enzyme to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rates against the activator concentrations to determine the AC50 (the concentration of activator that gives half-maximal activation).
Signaling Pathways and Logical Relationships
The activation of PKM2 has a direct impact on the flux of metabolites through the glycolytic pathway. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.
Caption: Impact of PKM2 Activator on Glycolytic and Anabolic Pathways.
The diagram above illustrates how a PKM2 activator shifts the equilibrium from the low-activity dimeric form to the high-activity tetrameric form. This enhancement of PKM2 activity increases the conversion of PEP to pyruvate, thereby reducing the availability of upstream glycolytic intermediates for anabolic pathways like the Pentose Phosphate Pathway and Serine Synthesis.
Caption: General Experimental Workflow for Evaluating PKM2 Activators.
This workflow outlines the key steps in characterizing the effects of a PKM2 activator, from cell-based assays measuring metabolic outputs to in vitro enzyme kinetics to determine the potency of the compound.
Conclusion
Small-molecule activators of PKM2 represent a promising therapeutic strategy for cancers that exhibit the Warburg effect. By promoting the active tetrameric form of PKM2, these compounds can reprogram cancer cell metabolism, shifting the balance from anabolic biosynthesis towards catabolic energy production. This guide has provided a comprehensive overview of the quantitative effects, experimental methodologies, and underlying pathway dynamics associated with PKM2 activation. Further research into the long-term effects and potential resistance mechanisms will be crucial for the clinical translation of this therapeutic approach.
References
- 1. Deciphering the interaction between PKM2 and the built-in thermodynamic properties of the glycolytic pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Regulation of Cellular Signaling by PKM2 Activator 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) Kinase M2 (PKM2) is a critical regulator of metabolism and cellular signaling, particularly in proliferative cells such as those in tumors. Its ability to switch between a highly active tetrameric state and a less active dimeric form allows cells to divert glycolytic intermediates into anabolic pathways, supporting growth and survival. Small molecule activators that stabilize the tetrameric conformation of PKM2, exemplified here by the well-characterized compound TEPP-46 (referred to as PKM2 activator 10), have emerged as promising therapeutic agents. These activators lock PKM2 in its active state, thereby reversing the Warburg effect and impacting multiple downstream signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular signaling, quantitative data on its activity, and detailed protocols for key experimental assays.
Introduction to PKM2 and its Role in Cellular Signaling
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, generating ATP. The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in embryonic and tumor cells. Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 activity is tightly regulated by allosteric effectors and post-translational modifications.[1][2] This regulation allows PKM2 to exist in equilibrium between a highly active tetramer and a less active dimer.[1][3]
The dimeric form of PKM2 has reduced enzymatic activity, leading to an accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway for nucleotide synthesis and the serine biosynthesis pathway.[3][4][5] Furthermore, dimeric PKM2 can translocate to the nucleus and act as a protein kinase or a transcriptional co-activator for transcription factors like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3), promoting the expression of genes involved in metabolism, proliferation, and angiogenesis.[6][7][8]
Mechanism of Action of this compound (TEPP-46)
This compound, exemplified by TEPP-46, is a small molecule that allosterically activates PKM2. It binds to a pocket at the dimer-dimer interface of the PKM2 protein, a site distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[9][10] This binding event stabilizes the tetrameric conformation of PKM2, leading to a constitutively active enzyme.[9][11] By locking PKM2 in its tetrameric state, the activator prevents its dissociation into the less active dimer, thereby increasing the overall pyruvate kinase activity within the cell.[9][12] This enhanced activity reverses the metabolic phenotype associated with low PKM2 activity, forcing glucose flux through glycolysis to produce pyruvate and ATP, rather than being diverted to anabolic pathways.[12][13]
Quantitative Data for this compound (TEPP-46)
The potency and efficacy of PKM2 activators are determined through various biochemical and cell-based assays. TEPP-46 is a potent and selective activator of PKM2.
| Parameter | Value | Assay Type | Reference |
| AC50 | 92 nM | Recombinant PKM2 Activity Assay | [14] |
| Selectivity | Little to no activity vs. PKM1, PKL, PKR | Recombinant Pyruvate Kinase Isoform Assays | [15] |
| In Vivo Efficacy | 50 mg/kg, twice daily | H1299 Xenograft Mouse Model | [9] |
Regulation of Cellular Signaling Pathways by this compound
By promoting the tetrameric state of PKM2, this compound significantly impacts several key cellular signaling pathways.
Reversal of the Warburg Effect and Impact on Cancer Metabolism
The primary effect of PKM2 activation is the reversal of the Warburg effect, or aerobic glycolysis. By increasing pyruvate kinase activity, the activator enhances the conversion of PEP to pyruvate, boosting mitochondrial respiration and reducing the production of lactate (B86563).[3][12] This metabolic shift deprives cancer cells of the necessary building blocks for rapid proliferation. A notable consequence of this metabolic reprogramming is the induction of serine auxotrophy; by driving glycolysis forward, the activator reduces the availability of glycolytic intermediates for de novo serine biosynthesis, making cancer cells dependent on exogenous serine for survival.[5][16]
Inhibition of HIF-1α and STAT3 Signaling
Dimeric PKM2 can translocate to the nucleus and act as a co-activator for HIF-1α, a key transcription factor in the cellular response to hypoxia that promotes the expression of glycolytic enzymes and pro-angiogenic factors.[6][7] By stabilizing the tetrameric form of PKM2 in the cytoplasm, this compound prevents its nuclear translocation, thereby inhibiting HIF-1α-mediated gene transcription.[6][11][17] Similarly, nuclear PKM2 can phosphorylate and activate STAT3, promoting the expression of genes involved in cell proliferation and survival.[7] PKM2 activation also abrogates this signaling axis.
Resistance to Phosphotyrosine-Mediated Inhibition
In response to growth factor signaling, tyrosine kinases can phosphorylate various proteins, leading to the generation of phosphotyrosine (p-Tyr) residues. These p-Tyr-containing proteins can bind to PKM2 and promote the release of FBP, leading to the dissociation of the active tetramer into the less active dimer.[10] PKM2 activators that bind to the dimer-dimer interface stabilize the tetramer in a manner that is resistant to this p-Tyr-mediated inhibition, ensuring sustained pyruvate kinase activity even in the presence of strong growth signals.[9][10]
Detailed Experimental Protocols
LDH-Coupled Pyruvate Kinase Activity Assay
This assay measures PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
This compound (e.g., TEPP-46)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP (e.g., 0.5 mM), ADP (e.g., 0.5 mM), NADH (e.g., 0.2 mM), and LDH (e.g., 10 units/mL).
-
Add varying concentrations of the PKM2 activator or vehicle (DMSO) to the wells of the microplate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding a fixed concentration of recombinant PKM2 (e.g., 10 nM) to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
-
Plot the reaction rates against the activator concentrations and fit the data to a dose-response curve to determine the AC50 value.[10][14]
Sucrose (B13894) Gradient Ultracentrifugation for Oligomeric State Analysis
This method separates proteins based on their size and shape, allowing for the determination of the oligomeric state (monomer, dimer, tetramer) of PKM2 in the presence or absence of an activator.
Materials:
-
Cell lysate or purified PKM2
-
Sucrose solutions of varying concentrations (e.g., 5% to 20% or 10% to 40% w/v) in a suitable buffer (e.g., PBS)
-
Ultracentrifuge with a swinging bucket rotor
-
Fraction collector
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a continuous or step sucrose gradient in ultracentrifuge tubes by carefully layering sucrose solutions of decreasing density.[12][18]
-
Carefully load the cell lysate or purified PKM2 sample (pre-incubated with or without the activator) on top of the gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for a prolonged period (e.g., 16-24 hours) at 4°C.
-
After centrifugation, carefully collect fractions from the top to the bottom of the tube.
-
Analyze the protein content of each fraction by SDS-PAGE and Western blotting using an anti-PKM2 antibody.
-
The position of the PKM2 band in the gradient indicates its oligomeric state, with tetramers sedimenting further down the gradient than dimers and monomers.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a drug in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Intact cells
-
This compound (e.g., TEPP-46)
-
Lysis buffer
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Thermocycler or heating block
Procedure:
-
Treat cells with the PKM2 activator or vehicle for a specified time.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PKM2 by Western blotting.
-
Plot the amount of soluble PKM2 against the temperature. A shift in the melting curve to a higher temperature in the activator-treated samples indicates target engagement.[2][13][16]
Conclusion
This compound, represented by TEPP-46, offers a powerful tool for modulating cellular signaling by targeting a key metabolic enzyme. By forcing PKM2 into its active tetrameric state, these activators reverse the Warburg effect, inhibit critical oncogenic signaling pathways such as HIF-1α and STAT3, and sensitize cancer cells to nutrient stress. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of PKM2 and to evaluate the efficacy of novel PKM2-targeting therapeutics. The continued exploration of PKM2 activators holds significant promise for the development of new strategies in cancer therapy and other diseases characterized by metabolic dysregulation.
References
- 1. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyruvate kinase M2 promotes de novo serine synthesis to sustain mTORC1 activity and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic signatures responding to PKM2 activator TEPP-46 in the hyperglycemic human renal proximal epithelial tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Frontiers | Transcriptomic signatures responding to PKM2 activator TEPP-46 in the hyperglycemic human renal proximal epithelial tubular cells [frontiersin.org]
- 12. protocol - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 15. axonmedchem.com [axonmedchem.com]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 17. The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sucrose Gradient Separation Protocol | PDF | Centrifugation | Western Blot [scribd.com]
An In-depth Technical Guide on PKM2 Activation and Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "PKM2 activator 10" did not yield specific peer-reviewed data. Therefore, this guide focuses on the well-characterized and widely published PKM2 activator, TEPP-46 , as a representative molecule to discuss the principles of PKM2 activation and its role in apoptosis induction. The data and protocols presented herein are based on published studies involving TEPP-46 and serve as a comprehensive example of the effects of this class of compounds.
Introduction to Pyruvate Kinase M2 (PKM2) as a Therapeutic Target
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which contributes to the Warburg effect. This metabolic phenotype is characterized by increased glucose uptake and lactate (B86563) production, even in the presence of oxygen. The dimeric form of PKM2 allows for the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways to support rapid cell proliferation.
Small molecule activators of PKM2, such as TEPP-46, promote the formation of the highly active tetrameric form of the enzyme. This tetramerization enhances the catalytic activity of PKM2, effectively reversing the Warburg effect. The shift from anabolic to catabolic metabolism depletes the building blocks necessary for cell growth and can induce apoptosis, making PKM2 activation a promising strategy in cancer therapy.
TEPP-46: A Potent PKM2 Activator
TEPP-46 is a potent and selective allosteric activator of PKM2. It binds to the dimer-dimer interface of the PKM2 homotetramer, stabilizing the active tetrameric conformation. This leads to a significant increase in its enzymatic activity.
Quantitative Data for TEPP-46
The following tables summarize key quantitative data for TEPP-46 from various studies.
| Parameter | Value | Cell Line/System | Reference |
| AC50 (Biochemical Assay) | 92 nM | Recombinant PKM2 | [1][2] |
| Effect on Cell Viability (as single agent) | No significant effect at 30 µM | H1299, and various breast and lung cancer cell lines | [3][4] |
| Effect on Glucose Consumption | Significant increase at 48 hr | H1299 | [3] |
| Effect on Lactate Secretion | Significant increase after 24 hr | H1299 | [3] |
| Inhibition of Tumor Growth (in vivo) | Suppression of H1299 tumor xenografts | Mice | [5] |
| Combination Therapy: TEPP-46 and 2-Deoxy-D-glucose (2-DG) |
| Parameter | Observation | Cell Lines | Reference |
|---|---|---|---|
| Cell Viability | Significant decrease in viability | H1299 and four other cancer cell lines | [3][4] |
| Clonogenic Potential | Reduction in colony formation | H1299 |[3] |
Signaling Pathways of PKM2 Activation-Induced Apoptosis
Activation of PKM2 by TEPP-46 initiates a cascade of events that can lead to apoptosis. The primary mechanism involves a metabolic shift that increases cellular oxidative stress and disrupts the energy balance required for survival.
Caption: Signaling pathway of TEPP-46 induced apoptosis via PKM2 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of PKM2 activators on apoptosis.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of a compound on cell viability.[3][4]
Workflow Diagram:
Caption: Workflow for a typical cell viability (MTS) assay.
Materials:
-
Cancer cell line of interest (e.g., H1299)
-
Complete culture medium
-
96-well plates
-
TEPP-46
-
2-Deoxy-D-glucose (2-DG) (for combination studies)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of TEPP-46 (and 2-DG if applicable) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.[6][7][8][9]
Workflow Diagram:
Caption: General workflow for Western blot analysis of apoptosis markers.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and add chemiluminescent substrate.
-
Image the blot and quantify band intensities, normalizing to a loading control like β-actin.
Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment.[3][10][11]
Workflow Diagram:
Caption: Workflow for a clonogenic survival assay.
Materials:
-
Cancer cell line
-
6-well plates
-
Complete culture medium
-
TEPP-46
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Treat cells with various concentrations of TEPP-46 for a defined period (e.g., 24 hours).
-
Harvest the cells, count them, and seed a low, known number of cells (e.g., 200-1000) into 6-well plates.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Conclusion
The activation of PKM2 by small molecules like TEPP-46 represents a compelling strategy for cancer therapy. By forcing a metabolic shift from an anabolic to a catabolic state, these activators can selectively disadvantage cancer cells, leading to reduced proliferation and the induction of apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug developers interested in exploring the therapeutic potential of PKM2 activation. While specific data for "this compound" remains elusive, the principles and methodologies detailed here using the well-studied compound TEPP-46 are broadly applicable to the evaluation of novel PKM2 activators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Clonogenic Assay (2021) | PDF | Regression Analysis | Assay [scribd.com]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of PKM2 Activator 10
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro characterization of "PKM2 Activator 10," a hypothetical small molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2). These protocols are designed for researchers in academia and industry involved in cancer metabolism and drug discovery.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, PKM2 is typically found in a low-activity dimeric state, which promotes the redirection of glycolytic intermediates into biosynthetic pathways necessary for cell proliferation. Small molecule activators that promote the formation of the highly active tetrameric state of PKM2 are of significant interest as potential anti-cancer therapeutics. This document outlines two common in vitro methods to assess the activity of PKM2 activators: a lactate (B86563) dehydrogenase (LDH)-coupled absorbance assay and an ATP-based luminescence assay.
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound, alongside a known activator, FBP (fructose-1,6-bisphosphate), for comparison. This data is typically generated from dose-response curves and enzyme kinetic studies.
| Parameter | This compound (Hypothetical Data) | FBP (Fructose-1,6-bisphosphate) (Reference) | Description |
| EC50 | 15 µM | 10 µM | The half-maximal effective concentration required to activate PKM2. |
| Vmax (relative) | ~4-fold increase | ~4-6-fold increase | The maximum enzyme velocity upon saturation with the activator. |
| Km for PEP | Decreased | Decreased | The substrate concentration at which the enzyme reaction rate is half of Vmax. A decrease indicates higher affinity for the substrate. |
| Assay Conditions | 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.5 mM PEP, 0.5 mM ADP | 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.5 mM PEP, 0.5 mM ADP | The buffer and substrate conditions under which the assay was performed. |
Experimental Protocols
Two primary methods for measuring PKM2 activity in vitro are described below. It is recommended to perform initial characterization using both methods to rule out potential assay-specific artifacts.
Protocol 1: LDH-Coupled Absorbance Assay
This assay measures the production of pyruvate by coupling it to the lactate dehydrogenase (LDH) reaction. LDH catalyzes the conversion of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
This compound
-
Fructose-1,6-bisphosphate (FBP) as a positive control
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH) enzyme
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2X concentrated assay mix in Assay Buffer containing 1 mM PEP, 1 mM ADP, 0.4 mM NADH, and 10 U/mL LDH.
-
Prepare serial dilutions of this compound in Assay Buffer. A typical starting range is from 100 µM down to 1 nM. Also, prepare a dilution series for FBP as a positive control.
-
Prepare a solution of recombinant PKM2 in Assay Buffer. The final concentration in the well should be determined empirically but is typically in the low nanomolar range (e.g., 5-10 nM).
-
-
Assay Plate Setup:
-
Add 50 µL of the 2X assay mix to each well of a 96-well plate.
-
Add 25 µL of the this compound dilutions (or FBP, or buffer for no-activator control) to the appropriate wells.
-
To initiate the reaction, add 25 µL of the PKM2 enzyme solution to each well. The final volume will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 25°C.
-
Measure the decrease in absorbance at 340 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate against the logarithm of the activator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: ATP-Based Luminescence Assay
This endpoint assay quantifies the amount of ATP produced by the PKM2 reaction using a luciferase-based reagent (e.g., Kinase-Glo®). The luminescence generated is directly proportional to the ATP concentration.
Materials:
-
Recombinant human PKM2 enzyme
-
This compound
-
Fructose-1,6-bisphosphate (FBP) as a positive control
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a 2X concentrated substrate mix in Assay Buffer containing 1 mM PEP and 1 mM ADP.
-
Prepare serial dilutions of this compound and FBP in Assay Buffer.
-
Prepare a solution of recombinant PKM2 in Assay Buffer.
-
-
Enzyme Reaction:
-
Add 25 µL of the this compound dilutions (or FBP, or buffer) to the wells of a 96-well white plate.
-
Add 25 µL of the PKM2 enzyme solution and incubate for 15 minutes at room temperature to allow for activator binding.
-
To start the reaction, add 50 µL of the 2X substrate mix.
-
Incubate the plate at room temperature for 30 minutes.
-
-
ATP Detection:
-
Add 100 µL of the ATP detection reagent to each well. This will stop the PKM2 reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Plot the luminescence signal against the logarithm of the activator concentration and fit the data to determine the EC50.
-
Visualizations
Signaling Pathway of PKM2 Activation
Caption: PKM2 activation by Activator 10 shifts the equilibrium from the inactive dimer to the active tetramer, increasing pyruvate production.
Experimental Workflow for PKM2 Activator Screening
Caption: Workflow for in vitro screening and characterization of PKM2 activators using either absorbance or luminescence-based assays.
Application Notes and Protocols for PKM2 Activator 10 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells.[1] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] In cancer cells, the dimeric form of PKM2 is predominant, which slows down the glycolytic rate at the final step. This metabolic shift, known as the Warburg effect, allows for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and serine biosynthesis, to support cell proliferation.[2][3]
Small molecule activators of PKM2, such as the conceptual "PKM2 Activator 10," promote the formation of the stable, active tetrameric form of the enzyme.[4][5] This activation is hypothesized to reverse the Warburg effect by increasing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby redirecting glucose metabolism towards energy production and away from anabolic biosynthesis.[5] This shift can suppress tumor growth and increase the sensitivity of cancer cells to other therapies.[6][7] These application notes provide detailed protocols for cell-based assays to characterize the activity of PKM2 activators.
Data Presentation
The following table summarizes the quantitative data for representative PKM2 activators from cell-based assays. This data can be used as a reference for evaluating the potency of "this compound."
| Compound Name | Cell Line | Assay Type | Endpoint Measured | EC50/AC50 | Reference |
| TEPP-46 | - | Biochemical Assay | PKM2 Activation | 92 nM | [8] |
| DASA-58 | A549 | Pyruvate Kinase Activity Assay | PKM2 Activation | 45 nM | [3] |
| PA-12 | - | in-vitro ATP assay | PKM2 Activation | 4.92 µM | [9] |
| Compound 9 | A549 | Pyruvate Kinase Activity Assay | PKM2 Activation | 45 nM | [3] |
| SGI-9380 | - | Biochemical Assay | PEP EC50 | 15 µM | [10] |
| SGI-10067 | - | Biochemical Assay | PEP EC50 | 18 µM | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by PKM2 activation and the general workflow for cell-based assays.
Caption: PKM2 activation promotes the tetrameric state, enhancing glycolysis and reducing anabolic shunting.
Caption: A streamlined workflow for assessing the cellular activity of PKM2 activators.
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH)-Coupled PKM2 Activity Assay
This assay measures the production of pyruvate by PKM2, which is then converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to PKM2 activity.[11]
Materials:
-
Cancer cell line (e.g., A549 or H1299)
-
Cell culture medium (e.g., RPMI, DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Lysis Buffer (e.g., Cell Signaling Technology #9803)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 25,000 cells/well in RPMI medium and incubate overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 90 minutes.[3]
-
Cell Lysis:
-
Enzyme Activity Measurement:
-
In a new 96-well plate, add 10 µL of cell lysate to each well.
-
Prepare a reaction mixture containing Assay Buffer, 0.5 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 5-10 units/mL LDH.
-
Add 190 µL of the reaction mixture to each well containing the cell lysate.
-
Immediately measure the absorbance at 340 nm every minute for 20-30 minutes at room temperature.[12]
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (decrease in A340 per minute).
-
Plot the rate of reaction against the concentration of this compound to determine the EC50 value.
-
Protocol 2: ATP-Based PKM2 Activity Assay (Luminescence)
This endpoint assay measures the amount of ATP produced by the PKM2 reaction using a luciferase-based reagent, such as Kinase-Glo®.[12]
Materials:
-
Cancer cell line (e.g., A549 or H1299)
-
Cell culture medium
-
FBS
-
This compound
-
Lysis Buffer
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
PEP
-
ADP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well solid white plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Lysis: Follow step 3 from Protocol 1.
-
PKM2 Reaction:
-
In a new 96-well white plate, add 10 µL of cell lysate to each well.
-
Prepare a reaction mixture containing Assay Buffer, 0.5 mM PEP, and 0.5 mM ADP.
-
Add 40 µL of the reaction mixture to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
ATP Detection:
-
Add 50 µL of Kinase-Glo® reagent to each well.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of this compound to determine the EC50 value.
-
Protocol 3: Cell Viability Assay under Nutrient Deprivation
Activation of PKM2 can induce serine auxotrophy in cancer cells.[3] This assay assesses the effect of this compound on cell viability in media lacking non-essential amino acids (NEAA), including serine.
Materials:
-
Cancer cell line (e.g., A549)
-
Standard cell culture medium (e.g., RPMI)
-
Basal Medium Eagle (BME) or other NEAA-deficient medium
-
FBS
-
This compound
-
CellTiter-Blue® Cell Viability Assay reagent (Promega) or similar
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1,000 cells/well and incubate for 24 hours in standard medium.
-
Compound Treatment:
-
Replace the standard medium with NEAA-deficient medium (BME).
-
Treat the cells with various concentrations of this compound.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement:
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Plot the fluorescence signal against the concentration of this compound to determine the IC50 value for cell viability.
-
References
- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy [dspace.mit.edu]
- 5. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase M2 promotes de novo serine synthesis to sustain mTORC1 activity and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. astx.com [astx.com]
PKM2 activator 10 effective concentration in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It exists in two main forms: a highly active tetramer and a less active dimer. In tumor cells, the dimeric form is predominant, leading to a metabolic shift that favors anabolic processes to support rapid cell proliferation.[1][2][3] Small molecule activators of PKM2 promote the formation of the stable, active tetrameric state, thereby reversing this metabolic phenotype and represent a promising strategy for cancer therapy.[1][4][5] This document provides detailed information on the effective concentration and application of a representative PKM2 activator, referred to here as "PKM2 activator 10," in cell culture experiments. The data and protocols are compiled from studies on well-characterized PKM2 activators such as TEPP-46 and DASA-58.
Data Presentation
The effective concentration of PKM2 activators can vary depending on the specific compound, the cell line used, and the assay conditions. The following tables summarize the reported activation concentrations (AC₅₀) from in vitro enzymatic assays and the effective concentrations (EC₅₀) from cell-based assays for representative PKM2 activators.
Table 1: In Vitro Efficacy of Representative PKM2 Activators
| Compound | Assay Type | AC₅₀ (Concentration for half-maximal activation) |
| TEPP-46 (ML265) | Biochemical Assay | 92 nM[6] |
| PKM2 Activator III | Biochemical Assay | 17 nM[7] |
| DASA-58 | Biochemical Assay | Not explicitly stated, but activates in a dose-dependent manner. |
| PA-12 | Biochemical Assay | 4.92 µM[2] |
| TP-1454 | Biochemical Assay | 10 nM[6] |
Table 2: Cellular Efficacy of Representative PKM2 Activators
| Compound | Cell Line | Assay | Effective Concentration (EC₅₀ or effective dose) |
| DASA-58 | A549 | PKM2 Activity Assay | EC₅₀ of 19.6 µM[8] |
| PKM2 Activator III | A549 | Not specified | AC₅₀ of 45 nM[7] |
| TEPP-46 | H1299 | Lactate (B86563) Production Assay | 25 µM (for significant effect)[8] |
| DASA-58 | H1299 | Lactate Production Assay | Significant decrease at tested concentrations.[8] |
| PKM2 Activator III | A549 | Serine Biosynthesis Assay | 500 nM (for 56% decrease over 24h)[7] |
| Compound 2 | 661W | Cell Viability Assay | 200 nM (for significant improvement)[9] |
Signaling Pathway
Activation of PKM2 by small molecules shifts the equilibrium from the less active dimeric form to the highly active tetrameric form. This enhancement of pyruvate kinase activity accelerates the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a critical step in glycolysis. This has several downstream consequences for cellular metabolism. Increased glycolytic flux can lead to a decrease in the levels of upstream glycolytic intermediates that are used for anabolic processes, such as serine biosynthesis.[10] Furthermore, PKM2 activation has been shown to decrease lactate production and increase oxygen consumption, indicating a shift from anaerobic to aerobic respiration.[8]
Caption: Signaling pathway of PKM2 activation.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for a cell viability assay.
Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PKM2 in cell lysates after treatment with an activator. The assay couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[3]
Materials:
-
Cells treated with this compound or vehicle
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent for protein quantification
-
PK assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Substrates: 0.5 mM phosphoenolpyruvate (PEP), 1 mM ADP
-
Coupling enzyme and cofactor: 10 U/mL lactate dehydrogenase (LDH), 0.2 mM NADH
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Treat cells with the desired concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using the Bradford assay.
-
In a 96-well UV-transparent plate, add 2-10 µg of cell lysate to each well.
-
Prepare a reaction mixture containing PK assay buffer, PEP, ADP, LDH, and NADH.
-
Initiate the reaction by adding the reaction mixture to the wells containing the cell lysate.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculate the rate of NADH oxidation, which is proportional to the PK activity. Normalize the activity to the total protein concentration.
Caption: Workflow for a pyruvate kinase activity assay.
Lactate Production Assay
This protocol measures the amount of lactate secreted by cells into the culture medium, which is an indicator of the rate of anaerobic glycolysis.
Materials:
-
Cells treated with this compound or vehicle
-
Complete culture medium
-
Lactate assay kit (e.g., colorimetric or fluorometric)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different concentrations of this compound or vehicle.
-
Incubate for 24 to 48 hours.
-
Collect the culture medium at the end of the incubation period.
-
Centrifuge the medium to remove any detached cells.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Count the number of cells in each well to normalize the lactate production to the cell number.
Conclusion
PKM2 activators are valuable tools for studying the role of metabolic reprogramming in cancer and other diseases. The effective concentration of these compounds in cell culture can vary, and it is crucial to determine the optimal concentration for each cell line and experimental setup. The protocols provided here offer a starting point for researchers to investigate the cellular effects of PKM2 activation. By promoting the active tetrameric form of PKM2, these activators can reverse the Warburg effect, decrease anabolic biosynthesis, and ultimately inhibit cancer cell proliferation, highlighting their therapeutic potential.[4][11]
References
- 1. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 2. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. astx.com [astx.com]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dspace.mit.edu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MilliporeSigma Calbiochem PKM2 Activator III 10mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 8. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
Application of PKM2 Activator 10 in Xenograft Models: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis that is predominantly expressed in proliferating cells, including cancer cells.[1][2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][3] In cancer, the dimeric form of PKM2 is favored, leading to a metabolic shift known as the Warburg effect, where cancer cells preferentially utilize glycolysis even in the presence of oxygen.[4] This metabolic reprogramming allows for the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation.[1][5] Small molecule activators of PKM2 promote the stable, active tetrameric form, thereby reversing the Warburg effect and suppressing tumor growth.[4][5][6] This document provides detailed application notes and protocols for the use of PKM2 activators, exemplified by compounds like TEPP-46 and ML265, in preclinical xenograft models.
Mechanism of Action
PKM2 activators bind to an allosteric site at the subunit interface of the PKM2 protein, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[5][7] This binding stabilizes the active tetrameric conformation of PKM2, leading to increased pyruvate kinase activity.[4][5][7][8] The sustained activation of PKM2 redirects glucose flux towards oxidative phosphorylation and away from anabolic pathways, thereby depriving cancer cells of the building blocks necessary for proliferation.[5][6] This metabolic shift has been shown to inhibit the growth of various cancer cell lines in vitro and, significantly, to slow the growth of tumor xenografts in vivo.[5][9][10]
Signaling Pathway
The activation of PKM2 has downstream effects on several signaling pathways implicated in cancer progression. By promoting a more oxidative metabolic state, PKM2 activation can counteract the hypoxic environment often found in tumors and reduce the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor driving tumor growth, angiogenesis, and metastasis.[11][12]
Application in Xenograft Models
PKM2 activators have demonstrated significant anti-tumor efficacy in various preclinical xenograft models. These studies provide a strong rationale for their continued development as cancer therapeutics.
Experimental Workflow
A typical workflow for evaluating a PKM2 activator in a xenograft model involves several key steps, from cell line selection to data analysis.
Summary of In Vivo Efficacy
The following table summarizes the quantitative data from preclinical studies of PKM2 activators in xenograft models.
| PKM2 Activator | Cancer Cell Line | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Unnamed Activator | A549 (Lung Adenocarcinoma) | Subcutaneous Xenograft | Not Specified | 54% decrease in tumor growth | [3] |
| TEPP-46 | H1299 (Non-small Cell Lung Cancer) | Nude Mice | Oral administration | Significant reduction in tumor size and weight | [2][5] |
| DNX-03013 | HT29 (Colorectal Carcinoma) | Mouse Xenograft | 200 and 400 mg/kg IP QD | >50% tumor growth inhibition | [4] |
| ML265 | H1299 (Non-small Cell Lung Cancer) | Mouse Xenograft | Not Specified | Significant reduction in tumor size, weight, and occurrence | [2] |
| TEPP-46 (in combination with 2-DG) | H1299 (Lung Cancer) | Subcutaneous Xenograft | Not Specified | Significant decrease in tumor growth | [13][14] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human cancer cell lines such as H1299 (non-small cell lung cancer) or A549 (lung adenocarcinoma) are commonly used.[3][5]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Xenograft Tumor Model
-
Animals: Immunocompromised mice, such as athymic nude (nu/nu) mice, are used to prevent rejection of human tumor cells.[5]
-
Tumor Implantation:
-
Harvest cultured cancer cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject a specific number of cells (e.g., 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable or reach a certain volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Measure tumor dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
Administration of PKM2 Activator
-
Formulation: The PKM2 activator should be formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dosing:
-
The specific dose and schedule will depend on the compound's pharmacokinetic and pharmacodynamic properties.
-
For example, TEPP-46 has been administered orally.[5]
-
Administer the vehicle alone to the control group.
-
-
Treatment Duration: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint size.
Endpoint Analysis
-
Tumor Collection: At the end of the study, euthanize the animals and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Biomarker Analysis: Tumors can be processed for further analysis, such as:
-
Immunohistochemistry (IHC): To assess the expression of proliferation markers (e.g., Ki-67) or metabolic markers.
-
Western Blotting: To measure the levels of PKM2 and other proteins in the relevant signaling pathways.
-
Metabolomics: To analyze the metabolic changes induced by the PKM2 activator.[5]
-
Conclusion
PKM2 activators represent a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer. The use of xenograft models is crucial for evaluating the in vivo efficacy and understanding the mechanism of action of these compounds. The protocols and data presented here provide a comprehensive guide for researchers and drug developers working in this exciting area of cancer metabolism. Further studies are warranted to explore the full potential of PKM2 activation in oncology.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 7. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]
- 8. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [en-cancer.fr]
- 9. Pharmacologic activation of PKM2 slows lung tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mct.aacrjournals.org [mct.aacrjournals.org]
- 11. PKM2 promotes tumor angiogenesis by regulating HIF-1α through NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
PKM2 activator 10 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and plays a crucial role in metabolic reprogramming. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric form. The dimeric form of PKM2 is predominant in cancer cells and diverts glucose metabolites towards anabolic processes, thereby supporting cell proliferation. Small molecule activators of PKM2, such as TEPP-46, promote the formation of the stable, active tetramer, which reverses the Warburg effect and suppresses tumor growth.[1][2] This document provides detailed information on the solubility and experimental preparation of the potent and selective PKM2 activator, TEPP-46, which can be used as a representative compound for this class of molecules.
Mechanism of Action
TEPP-46 is a potent and selective allosteric activator of PKM2 with a half-maximal activating concentration (AC50) of approximately 92 nM.[3][4] It exhibits high selectivity for PKM2 over other pyruvate kinase isoforms like PKM1, PKL, and PKR.[3][4] TEPP-46 binds to the dimer-dimer interface of the PKM2 homotetramer, stabilizing its active tetrameric conformation.[5] This stabilization promotes a constitutively active state of the enzyme, leading to an increased conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate and a subsequent decrease in the availability of glycolytic intermediates for anabolic processes.[5] By locking PKM2 in its active form, TEPP-46 can mimic the metabolic profile of cells expressing the constitutively active PKM1 isoform, thereby impairing cancer cell proliferation, particularly under hypoxic conditions.[6]
Data Presentation
The following tables summarize the quantitative data for the PKM2 activator TEPP-46.
Table 1: Solubility and Physicochemical Properties of TEPP-46
| Property | Value | Reference(s) |
| Molecular Weight | 372.47 g/mol | |
| Formula | C₁₇H₁₆N₄O₂S₂ | |
| Solubility in DMSO | Up to 100 mM | |
| Aqueous Solubility | 29.6 µg/mL (79.5 µM) in PBS, pH 7.4 | [6] |
| AC₅₀ (in vitro) | 92 nM | [3][4] |
| Storage Conditions | Store at -20°C | [6] |
Table 2: Recommended Concentrations for Experiments
| Experiment Type | Recommended Concentration Range | Reference(s) |
| In Vitro Enzyme Assay | 10 nM - 10 µM | [3] |
| Cell-Based Assays | 1 µM - 40 µM | [6][7] |
| In Vivo (Mouse Xenograft) | 50 mg/kg (oral, twice daily) | [6] |
Experimental Protocols
Protocol 1: Preparation of TEPP-46 Stock Solution
This protocol describes the preparation of a concentrated stock solution of TEPP-46 for use in various experiments.
Materials:
-
TEPP-46 solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of TEPP-46 powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of TEPP-46. For example, to a 1 mg vial of TEPP-46 (MW: 372.47), add 268.5 µL of DMSO.
-
Vortex the solution until the TEPP-46 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[6]
Protocol 2: In Vitro Pyruvate Kinase Activity Assay (LDH-Coupled)
This protocol measures the enzymatic activity of PKM2 in the presence of an activator by coupling the production of pyruvate to the lactate (B86563) dehydrogenase (LDH)-mediated oxidation of NADH.
Materials:
-
Recombinant human PKM2
-
TEPP-46 stock solution
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 0.5 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 1-2 units/mL LDH.
-
Add the desired concentrations of TEPP-46 (e.g., serial dilutions from 10 nM to 10 µM) and a vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding recombinant PKM2 to a final concentration of 10-20 ng/well.
-
Immediately place the plate in a plate reader pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of NADH oxidation is proportional to the PKM2 activity.
-
Calculate the rate of reaction (V) for each concentration of TEPP-46.
-
Plot the reaction rate against the TEPP-46 concentration to determine the AC₅₀.
Protocol 3: Cell-Based PKM2 Activation Assay
This protocol assesses the ability of TEPP-46 to activate PKM2 within a cellular context.
Materials:
-
Cancer cell line expressing PKM2 (e.g., H1299 or A549)
-
Complete cell culture medium
-
TEPP-46 stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Pyruvate Kinase Activity Assay Kit (LDH-coupled or ATP-based)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of TEPP-46 (e.g., 1 µM to 40 µM) and a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating on ice for 10-15 minutes.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new plate.
-
Measure the pyruvate kinase activity in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Normalize the PKM2 activity to the total protein concentration in each lysate.
Visualizations
Caption: PKM2 signaling and metabolic regulation by TEPP-46.
References
- 1. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PKM2 Activator IV, TEPP-46 - Calbiochem CAS 1221186-53-3 | 505487 [merckmillipore.com]
- 7. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PKM2 Activator TEPP-46
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for cancer cell proliferation.[1] Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2] This regulation allows cancer cells to divert glucose metabolites into biosynthetic pathways, supporting rapid growth.[3] The activation of PKM2, forcing it into its tetrameric form, can reverse this metabolic phenotype and inhibit tumor growth, making it an attractive target for cancer therapy.[1][2]
High-throughput screening (HTS) is a critical tool for identifying small molecule activators of PKM2 from large compound libraries.[4] These application notes provide detailed protocols for HTS assays to identify and characterize PKM2 activators, using TEPP-46 as a representative potent and selective activator.
TEPP-46 is a well-characterized small molecule activator of PKM2 with a half-maximal activating concentration (AC50) of approximately 92 nM.[5] It promotes the formation of the active tetrameric state of PKM2.[2] These protocols are designed to be adaptable for other potential PKM2 activators.
Data Presentation
The following tables summarize key quantitative data for representative PKM2 activators. This data is essential for comparing the potency and efficacy of different compounds identified during an HTS campaign.
Table 1: Biochemical Potency of Representative PKM2 Activators
| Compound Name | AC50 (nM) | Target | Notes |
| TEPP-46 | 92 | PKM2 | Potent and selective activator.[5] |
| DASA-58 | Not specified | PKM2 | A specific and potent PKM2 activator.[6] |
| PKM2 Activator III | 17 | PKM2 | Cell-permeable quinoline-sulfonamide. |
Table 2: Cellular Activity of Representative PKM2 Activators
| Compound Name | Cellular AC50 (nM) in A549 cells | Effect on Serine Biosynthesis | Reference |
| PKM2 Activator III | 45 | Decreased by 56% at 500 nM | |
| TEPP-46 | Varies by cell line | Increased glucose consumption | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of PKM2 and the workflow for a typical HTS campaign to identify PKM2 activators.
Caption: PKM2 Signaling Pathway and Effect of Activators.
Caption: High-Throughput Screening Workflow for PKM2 Activators.
Experimental Protocols
Luminescence-Based Primary High-Throughput Screening Assay
This assay measures the amount of ATP produced by the PKM2-catalyzed reaction, which is then used by luciferase to generate a luminescent signal. This method is highly sensitive and well-suited for HTS.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.01% Tween-20
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (B83284) (ADP)
-
TEPP-46 (positive control)
-
DMSO (negative control)
-
Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, opaque microplates
Protocol:
-
Compound Plating:
-
Prepare a stock solution of TEPP-46 in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of compound solutions (from a compound library) and controls into the wells of a 384-well plate.
-
For the positive control, use a final concentration of 10 µM TEPP-46.
-
For the negative control, use DMSO.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting recombinant PKM2 in assay buffer to a final concentration of 2 nM.
-
Prepare a 2X substrate solution containing 200 µM PEP and 200 µM ADP in assay buffer.
-
-
Assay Reaction:
-
Add 10 µL of the 2X enzyme solution to each well of the 384-well plate containing the compounds.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Detection:
-
Add 20 µL of the luciferase-based ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent activation relative to the positive (TEPP-46) and negative (DMSO) controls.
-
Set a hit threshold (e.g., >3 standard deviations above the mean of the negative controls).
LDH-Coupled Orthogonal Assay for Hit Confirmation
This assay provides an independent method to confirm the activity of hits from the primary screen. It measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.[8][9]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl2[8]
-
Substrates: PEP and ADP
-
LDH (Lactate Dehydrogenase)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Confirmed hit compounds and TEPP-46
-
384-well UV-transparent microplates
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the confirmed hit compounds and TEPP-46 in DMSO.
-
Dispense 50 nL of the serially diluted compounds into the wells of a 384-well plate.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
2 nM PKM2
-
200 µM PEP
-
200 µM ADP
-
200 µM NADH
-
4-5 U/mL LDH in assay buffer.[8]
-
-
-
Assay Reaction and Detection:
-
Add 40 µL of the reaction mixture to each well of the 384-well plate containing the compounds.
-
Immediately place the plate in a kinetic plate reader.
-
Monitor the decrease in absorbance at 340 nm over 20 minutes at room temperature.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each compound concentration.
-
Plot the reaction velocity against the compound concentration to generate a dose-response curve.
-
Determine the AC50 value for each confirmed hit.
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of PKM2 activators. The use of a highly sensitive primary luminescence-based assay, followed by a confirmatory orthogonal LDH-coupled assay, ensures the identification of true positive hits. The representative compound TEPP-46 serves as a valuable tool for assay validation and as a benchmark for newly identified activators. These methods will aid researchers in the discovery of novel therapeutic agents targeting cancer metabolism.
References
- 1. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Lactate Production in Response to PKM2 Activator 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for energy production and the synthesis of biomolecules. In many cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect—a phenomenon characterized by increased glucose uptake and lactate (B86563) production, even in the presence of oxygen.[1][2] Small molecule activators of PKM2 promote the formation of its more active tetrameric state, which can alter the metabolic profile of cancer cells.[3] One such area of investigation is the impact of these activators on lactate production. This document provides detailed protocols for measuring lactate production in cell cultures treated with PKM2 activators, with a focus on "PKM2 activator 10."
While specific quantitative data on the effect of this compound on lactate production is not extensively available in published literature, this document will leverage data from well-characterized PKM2 activators, such as TEPP-46 and DASA-58, to provide an expected range of outcomes.
PKM2 Signaling and Lactate Production
PKM2 catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of ATP.[4] The activity of PKM2 is allosterically regulated. In its highly active tetrameric form, PKM2 efficiently converts PEP to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for oxidative phosphorylation or be converted to lactate by lactate dehydrogenase (LDH). In its less active dimeric form, glycolytic intermediates accumulate and are shunted into anabolic pathways that support cell proliferation.[5]
PKM2 activators bind to the enzyme and stabilize its tetrameric conformation, thereby increasing its catalytic activity.[3] This enhanced activity is expected to increase the rate of pyruvate production. The fate of this pyruvate, and consequently the impact on lactate production, can be complex and cell-type dependent. Some studies have shown that PKM2 activation leads to a decrease in lactate production, suggesting that the increased pyruvate is preferentially shunted into the TCA cycle.[6][7] Conversely, other studies have reported an increase in lactate secretion upon treatment with PKM2 activators, indicating that the enhanced glycolytic flux results in greater lactate production.[8][9]
Below is a diagram illustrating the central role of PKM2 in glycolysis and the mechanism of action for PKM2 activators.
Quantitative Data on Lactate Production with PKM2 Activators
The following tables summarize the observed effects of the well-characterized PKM2 activators, DASA-58 and TEPP-46, on lactate production in different cancer cell lines. This data provides a reference for the expected outcomes when using this compound.
Table 1: Effect of DASA-58 on Lactate Production
| Cell Line | Concentration of DASA-58 | Incubation Time | Change in Lactate Production | Reference |
| H1299 (Lung Cancer) | 50 µM | 20 min | Decreased | [7] |
| BCa Cell Lines | 30 µM, 60 µM | 72 h | Increased | [10][11] |
| MDA-MB-231 (Breast Cancer) | 15 µM | 72 h | Increased | [8] |
| MDA-MB-468 (Breast Cancer) | 15 µM | 72 h | Increased | [8] |
Table 2: Effect of TEPP-46 on Lactate Production
| Cell Line/Model | Concentration of TEPP-46 | Incubation Time | Change in Lactate Production | Reference |
| H1299 (Lung Cancer) | 25 µM | 36 h | Decreased intracellular lactate | [7] |
| Diabetic Mice Kidney | Not specified | Not specified | Decreased | [12] |
| Hydrogen Peroxide-induced Proximal Tubular Cells | Not specified | Not specified | Suppressed | [13] |
| MDA-MB-231 (Breast Cancer) | 30 µM | 72 h | Significantly Increased | [8] |
| MDA-MB-468 (Breast Cancer) | 30 µM | 72 h | Significantly Increased | [8] |
Experimental Protocols
Measuring lactate production in cell culture supernatants is a common method to assess the metabolic activity of cells. The following are detailed protocols for a colorimetric lactate assay, a widely used and cost-effective method.
Experimental Workflow Overview
The general workflow for measuring lactate production in response to a PKM2 activator is outlined in the diagram below.
Protocol 1: Colorimetric Lactate Assay using a Commercial Kit
This protocol is a general guideline based on commercially available lactate assay kits (e.g., from TCI Chemicals, Abcam). Always refer to the specific manufacturer's instructions.
Materials:
-
96-well clear flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~450 nm
-
Lactate Assay Kit (containing Lactate Assay Buffer, Lactate Enzyme Mix, Dye/Probe, and Lactate Standard)
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Deionized water
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for lactate measurement. If the cells are to be used for normalization (e.g., protein assay or cell count), wash the remaining cells with PBS.
-
Lactate Standard Curve Preparation:
-
Prepare a 1 mM Lactate Standard solution by diluting the provided stock.
-
Perform serial dilutions of the 1 mM standard to create a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Add 20-50 µL of each standard to separate wells of the 96-well plate.[14]
-
-
Sample Preparation: Add 20-50 µL of the collected cell culture supernatant to other wells. If the expected lactate concentration is high, dilute the samples with culture medium.
-
Reaction Mix Preparation: Prepare the Reaction Mix according to the kit's protocol. This typically involves mixing the Lactate Assay Buffer, Lactate Enzyme Mix, and the dye/probe.
-
Assay Reaction: Add the appropriate volume (e.g., 50-100 µL) of the Reaction Mix to each well containing the standards and samples. Mix gently.
-
Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.[14]
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM standard) from all readings.
-
Plot the standard curve (absorbance vs. lactate concentration).
-
Determine the lactate concentration in the samples from the standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration if desired.
-
Protocol 2: In-House Colorimetric Lactate Assay (LDH-Coupled)
This protocol is a cost-effective alternative to commercial kits and is based on the enzymatic conversion of lactate to pyruvate by lactate dehydrogenase (LDH), coupled to the reduction of a tetrazolium salt (INT) to a colored formazan (B1609692) product.
Materials:
-
96-well clear flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~490 nm
-
Tris-Base
-
β-Nicotinamide adenine (B156593) dinucleotide (β-NAD)
-
Iodonitrotetrazolium chloride (INT)
-
1-Methoxy-5-methylphenazinium methyl sulfate (B86663) (M-PMS)
-
L-Lactate Dehydrogenase (L-LDH)
-
Sodium L-lactate (for standard curve)
-
Cell culture medium (used for standards and blanks)
Reagent Preparation:
-
Tris Buffer (0.2 M, pH 8.2): Prepare a 0.2 M solution of Tris-Base and adjust the pH to 8.2.
-
β-NAD Solution (22 mg/mL): Dissolve β-NAD in deionized water.
-
INT Solution (10 mg/mL): Dissolve INT in 67% methanol.
-
M-PMS Solution (25 mg/mL): Dissolve M-PMS in DMSO.
-
L-LDH Stock (5 mg/mL): Store at 4°C.
-
Sodium L-lactate Standard (1 M): Prepare a 1 M stock solution in deionized water.
Procedure:
-
Cell Culture and Sample Collection: Follow steps 1-4 from Protocol 1.
-
Lactate Standard Curve Preparation:
-
Prepare a series of lactate standards (e.g., 12, 6, 3, 1.5, 0.75, 0.375 mM) by diluting the 1 M Sodium L-lactate stock in the same cell culture medium used for the experiment.[1]
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
Add 50 µL of cell culture medium to at least two wells to serve as a blank.
-
-
Sample Preparation: Add 50 µL of the collected cell culture supernatant to other wells.
-
Assay Buffer Preparation (Prepare fresh): For 5 mL of Assay Buffer (sufficient for one 96-well plate), mix the following:
-
4250 µL of 0.2 M Tris Buffer (pH 8.2)
-
500 µL of β-NAD solution
-
250 µL of INT solution
-
1.1 µL of M-PMS solution
-
1 µL of L-LDH stock solution[1]
-
-
Assay Reaction: Add 50 µL of the freshly prepared Assay Buffer to each well containing standards, samples, and blanks.
-
Incubation: Incubate the plate for 1 hour at room temperature in the dark.
-
Measurement: Measure the absorbance at 490 nm with a reference wavelength of 650 nm.
-
Data Analysis: Follow step 11 from Protocol 1 to calculate the lactate concentrations.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to measure the effect of this compound on lactate production in a cell-based assay. By understanding the underlying signaling pathways and utilizing the detailed experimental procedures, scientists can effectively evaluate the metabolic consequences of PKM2 activation. The quantitative data from related compounds serves as a valuable reference for interpreting the experimental results. This information is critical for advancing our understanding of cancer metabolism and for the development of novel therapeutic strategies targeting PKM2.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zhimin Lu - Wikipedia [en.wikipedia.org]
- 5. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 6. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate: the ugly duckling of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Metabolic Impact of PKM2 Activator 10 using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key glycolytic enzyme that plays a critical role in cancer metabolism and cell proliferation.[1][2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[3][4] In many cancer cells, PKM2 is predominantly in the dimeric form, which slows down the final step of glycolysis, leading to an accumulation of glycolytic intermediates that are redirected into anabolic pathways to support cell growth.[2] Small molecule activators that stabilize the tetrameric form of PKM2, such as TEPP-46, can reverse this effect, enhance oxidative phosphorylation, and suppress tumor growth.[5][6]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. This application note provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test to evaluate the metabolic effects of a PKM2 activator, referred to here as "PKM2 activator 10," using TEPP-46 as a representative compound.
Signaling Pathway of PKM2 Regulation
The activity of PKM2 is tightly regulated by allosteric effectors and post-translational modifications. The enzyme exists in equilibrium between a highly active tetrameric form and a low-activity dimeric form. Upstream glycolytic intermediates like fructose-1,6-bisphosphate (FBP) and amino acids such as serine act as allosteric activators, promoting the formation of the tetramer.[3][7] Conversely, signaling events, including phosphorylation by tyrosine kinases, can lead to the release of FBP and favor the dimeric state.[3][7] Small molecule activators, like TEPP-46, bind to PKM2 and stabilize the active tetrameric conformation, thereby increasing its enzymatic activity.[6]
Caption: Regulation of PKM2 activity between its dimeric and tetrameric states.
Experimental Protocol: Seahorse XF Cell Mito Stress Test
This protocol is designed to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, following treatment with this compound.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium, pH 7.4
-
Supplements: Glucose, Pyruvate, Glutamine
-
Cells of interest (e.g., A549, H1299)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells. Determine the optimal cell seeding density for your cell line to ensure a robust OCR reading. For many cancer cell lines, a density of 1.5 - 4.0 x 10^4 cells/well is a good starting point.
-
Seed the determined number of cells in each well of a Seahorse XF cell culture microplate (leaving 4 corner wells for background correction).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Seahorse XF Assay
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least 4 hours (or overnight).
-
Prepare Assay Medium: Warm Seahorse XF DMEM medium to 37°C and supplement with glucose, pyruvate, and glutamine to your desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[10]
-
Prepare Compound Plate:
-
Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the prepared assay medium at 10x the final desired concentration.
-
Load the 10x compounds into the appropriate ports of the hydrated sensor cartridge.
-
Port A: this compound or Vehicle Control.
-
Port B: Oligomycin (e.g., final concentration 1.0 - 1.5 µM).
-
Port C: FCCP (concentration must be optimized for each cell line, typically 0.5 - 2.0 µM).
-
Port D: Rotenone/Antimycin A (e.g., final concentration 0.5 µM).
-
-
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Wash the cells twice with the warmed Seahorse assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.[10]
-
-
Run the Assay:
-
Load the calibrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Use a template that includes baseline measurements followed by sequential injections from ports A, B, C, and D. A typical run sequence would be: 3 baseline measurements -> inject Port A -> 3 measurements -> inject Port B -> 3 measurements -> inject Port C -> 3 measurements -> inject Port D -> 3 measurements.
-
Experimental Workflow Diagram
Caption: Workflow for the Seahorse XF Cell Mito Stress Test with a PKM2 activator.
Data Presentation and Expected Outcomes
The activation of PKM2 is expected to shift metabolism from aerobic glycolysis towards oxidative phosphorylation.[5] This will be reflected in the OCR measurements from the Seahorse XF Cell Mito Stress Test.
Table 1: Recommended Starting Concentrations for Seahorse Assay
| Compound | Port | Typical Final Concentration | Purpose |
| This compound (TEPP-46) | A | 10 - 50 µM | To acutely activate PKM2. |
| Oligomycin | B | 1.0 - 1.5 µM | Inhibits ATP synthase (Complex V). |
| FCCP | C | 0.5 - 2.0 µM (must be optimized) | Uncouples mitochondria, inducing maximal respiration. |
| Rotenone & Antimycin A | D | 0.5 µM | Inhibit Complex I and III, shutting down mitochondrial respiration. |
Table 2: Expected Effects of this compound on Mitochondrial Respiration
| Parameter | Description | Expected Outcome with PKM2 Activator | Rationale |
| Basal Respiration | Baseline oxygen consumption. | Increase | Increased pyruvate flux into the TCA cycle drives higher basal mitochondrial activity.[5] |
| ATP-Linked Respiration | OCR decrease after Oligomycin injection. | Increase | More ATP is produced via oxidative phosphorylation due to enhanced substrate supply.[5] |
| Maximal Respiration | Peak OCR after FCCP injection. | Increase | The cell has a higher capacity for respiration as mitochondrial substrate oxidation is enhanced.[5] |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration) | Variable | May increase or remain unchanged, depending on the cell's basal metabolic state and the degree of activation. |
| Proton Leak | OCR remaining after Oligomycin injection. | No significant change expected | PKM2 activation primarily affects substrate supply, not mitochondrial coupling efficiency. |
| Non-Mitochondrial Respiration | OCR remaining after Rot/AA injection. | No change expected | This represents oxygen consumption by enzymes outside the mitochondria. |
Conclusion
The Seahorse XF Cell Mito Stress Test is an effective method to functionally assess the metabolic switch induced by PKM2 activators. By stabilizing the active tetrameric form of PKM2, compounds like this compound are expected to increase the flux of pyruvate into the mitochondria, thereby enhancing oxidative phosphorylation. This is quantifiable as an increase in basal, ATP-linked, and maximal respiration. These application notes provide a comprehensive framework for researchers to design, execute, and interpret experiments aimed at characterizing the metabolic impact of novel PKM2 activators.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. hpst.cz [hpst.cz]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of PKM2 Activators
This technical support guide addresses potential off-target effects of potent Pyruvate (B1213749) Kinase M2 (PKM2) activators. As "PKM2 activator 10" is not a designation found in publicly available scientific literature, this document focuses on two well-characterized, structurally distinct PKM2 activators: TEPP-46 and DASA-58 . These compounds are frequently used as tool compounds in research and serve as excellent representatives for understanding the selectivity of potent PKM2 activation.
Frequently Asked Questions (FAQs)
Q1: How selective are TEPP-46 and DASA-58 for PKM2?
A1: Both TEPP-46 and DASA-58 demonstrate high selectivity for PKM2 over the other human pyruvate kinase isoforms (PKM1, PKL, and PKR).[1][2][3][4] Published data indicates that these compounds do not activate PKM1, the isoform found in most normal, differentiated tissues.[2][5] This isoform selectivity is a critical feature, as on-target activation of PKM1 in non-cancerous cells is generally not desired.
Q2: Are there any published comprehensive off-target screening data for TEPP-46 or DASA-58?
A2: To date, comprehensive off-target screening results, such as broad kinase panels or safety pharmacology screens against a wide range of receptors and enzymes, have not been made publicly available for TEPP-46 or DASA-58. While a chemoproteomics study using Target-Responsive Accessibility Profiling (TRAP) successfully identified PKM2 as the primary target of TEPP-46, it did not report a list of off-target interactors.[6] The absence of such public data means that researchers should exercise due diligence in interpreting their results.
Q3: My experiment with a PKM2 activator is showing an unexpected phenotype. How can I determine if this is an off-target effect?
A3: This is a critical question in pharmacological studies. A recommended strategy is to use two or more structurally distinct PKM2 activators that produce the same biological effect.[7] For example, if the same phenotype is observed with both TEPP-46 (a thieno[3,2-b]pyrrole[3,2-d]pyridazinone) and DASA-58 (a sulfonamide-containing compound), it is more likely to be a consequence of on-target PKM2 activation, as it is improbable that two different chemical scaffolds would share the same off-target profile.[7]
Q4: What are the potential off-target liabilities based on the chemical structures of TEPP-46 and DASA-58?
A4: While specific off-targets are not defined, the core chemical structures can offer clues to potential liabilities.
-
DASA-58 contains a sulfonamide moiety. While modern non-antibiotic sulfonamides have a low risk of cross-reactivity with antibiotic sulfa drugs, the sulfonamide group is known to interact with various enzymes, most notably carbonic anhydrases.
-
TEPP-46 contains a pyrazole ring, a common scaffold in medicinal chemistry. Pyrazole-containing compounds have been developed to target a wide range of proteins, including various kinases.
It is crucial to note that the presence of these scaffolds does not guarantee off-target activity, but it provides a starting point for investigation if off-target effects are suspected.
Troubleshooting Guide: Investigating Unexpected Results
If you suspect an off-target effect from a PKM2 activator in your cellular experiments, consider the following troubleshooting steps.
Step 1: Validate On-Target Engagement
Before investigating off-targets, it's essential to confirm the activator is engaging with PKM2 in your specific cell system.
-
PKM2 Activity Assay: Measure pyruvate kinase activity in cell lysates after treatment with the activator. A significant increase in activity suggests the compound is active on its target.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[8][9][10][11][12] An increase in the melting temperature of PKM2 in the presence of the activator confirms direct binding.
Step 2: Differentiating On-Target vs. Off-Target Phenotypes
This logical workflow can help you dissect the origin of your observed cellular effect.
Quantitative Data Summary
While comprehensive off-target data is unavailable, the on-target potency and selectivity for representative PKM2 activators are well-documented.
| Compound | Target | Assay Type | Potency (AC₅₀/EC₅₀) | Selectivity Notes | Reference |
| TEPP-46 | PKM2 | Biochemical | 92 nM | No activity vs. PKM1, PKL, PKR | [1][4] |
| PKM2 | Cell-based (H1299) | - | Selectively activates PKM2 over PKM1 in cells | [1][2] | |
| DASA-58 | PKM2 | Biochemical | 38 nM (AC₅₀) | No activity vs. PKM1 | [2] |
| PKM2 | Cell-based (A549) | 19.6 µM | Selectively activates PKM2 over PKM1 in cells | [2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for PKM2 Target Engagement
This protocol is a standard method to confirm that a compound binds to its intended target in a cellular environment.[8][9][10][11][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 12. youtube.com [youtube.com]
PKM2 activator 10 stability in solution and media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and experimental use of PKM2 Activator 10. The following information is compiled to address common questions and troubleshooting scenarios encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to prepare a concentrated stock solution.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid powder at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is typically stable for up to six months. Avoid repeated freeze-thaw cycles.[1]
Q3: How stable is this compound in cell culture media?
A3: The stability of small molecule activators in aqueous solutions like cell culture media can be limited. While specific data for "this compound" is not available, similar compounds are generally prepared fresh for each experiment by diluting a concentrated stock solution into the media immediately before use. The half-life in aqueous solutions can vary, but it is best practice to minimize the time the compound spends in media before being added to cells.
Q4: Can this compound be used in animal studies?
A4: Yes, PKM2 activators have been successfully used in in vivo studies.[2] The formulation for in vivo administration will depend on the specific activator's properties and the route of administration. It is essential to perform formulation and pharmacokinetic studies to determine the optimal delivery vehicle and dosing regimen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no PKM2 activation in cell-based assays. | 1. Degradation of the activator: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Low cell permeability: The activator may not be efficiently entering the cells. 3. Incorrect concentration: The final concentration in the assay may be too low. | 1. Prepare a fresh stock solution from powder. Aliquot the stock solution to minimize freeze-thaw cycles. 2. Consult the manufacturer's data for cell permeability information. If permeability is low, consider using a different activator or a delivery agent. 3. Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your cell line. |
| Precipitation of the activator in cell culture media. | Low aqueous solubility: The final concentration of the activator in the media exceeds its solubility limit. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is low (typically <0.5%) to avoid solvent-induced toxicity and improve solubility. 2. Prepare the final dilution in pre-warmed media and mix thoroughly. 3. If precipitation persists, consider using a formulation with solubility enhancers, such as cyclodextrins. |
| Observed cellular toxicity. | 1. High concentration of the activator: The activator itself may be toxic at high concentrations. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of the activator. 2. Ensure the final solvent concentration in the culture media is below the toxic threshold for your cell line. |
| Variability in experimental results. | Inconsistent experimental conditions: Variations in cell density, incubation time, or reagent preparation. | 1. Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation protocols. 2. Include appropriate positive and negative controls in every experiment. The inactive analog of a PKM2 activator can serve as a useful negative control.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for representative small molecule PKM2 activators. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Activity of Representative PKM2 Activators
| Compound | AC50 (Biochemical Assay) | EC50 (Cell-Based Assay) | Reference |
| TEPP-46 | 92 nM | Not Reported | [4] |
| DASA-58 | Not Reported | 19.6 µM (in the absence of FBP) | [2][5] |
| PKM2 activator 5 | 0.316 µM | Not Reported | [1] |
| PKM2 activator 2 | 66 nM | Not Reported | [6] |
| PKM2 Activator III | 17 nM | 45 nM (in A549 cells) | [7] |
Table 2: Storage and Solubility of a Representative PKM2 Activator (PKM2 activator 5)
| Parameter | Condition | Duration | Reference |
| Storage (Powder) | -20°C | 3 years | [1] |
| Storage (In Solvent) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] | |
| Solubility (DMSO) | 50 mg/mL (113.00 mM) | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in anhydrous DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary for some compounds.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Pyruvate (B1213749) Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PKM2 in cell lysates. The conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate by PK is coupled to the conversion of NADH to NAD+ by lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[8]
-
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Substrates and cofactors: 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH
-
Lactate dehydrogenase (LDH) enzyme
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzyme Assay:
-
In a 96-well plate, add a defined amount of protein lysate (e.g., 10-20 µg) to each well.
-
Add the assay buffer containing ADP, NADH, and LDH to each well.
-
Initiate the reaction by adding PEP.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of NADH consumption by determining the slope of the linear portion of the absorbance vs. time curve.
-
PK activity is proportional to the rate of decrease in absorbance at 340 nm.
-
Normalize the activity to the total protein concentration in each lysate.
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MilliporeSigma Calbiochem PKM2 Activator III 10mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 8. A Novel, Long-Acting, Small Molecule PKM2 Activator and Its Potential Broad Application Against Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PKM2 Activator 10 Concentration for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of PKM2 activator 10 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions by promoting the formation of the active tetrameric state of the pyruvate (B1213749) kinase M2 (PKM2) enzyme.[1][2][3] In many cancer cells, PKM2 exists in a less active dimeric form, which diverts glucose metabolites into anabolic pathways to support cell proliferation.[1][2] By stabilizing the more active tetrameric form, this compound enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby redirecting glucose metabolism away from biosynthesis and towards energy production.[3][4] This shift can impede the growth of cancer cells that are highly reliant on anabolic metabolism.[2][5]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published data for various small molecule PKM2 activators, a typical starting concentration range for in vitro cell culture experiments is between 1 µM and 50 µM.[1][6][7] The optimal concentration is highly cell-line dependent and should be determined empirically through a dose-response study. For instance, the effective cellular half-activation concentration (EC50) for the PKM2 activator DASA-58 in A549 cells was reported to be 19.6 µM.[1][7]
Q3: How can I measure the target engagement and functional activity of this compound in my cells?
A3: The most common method to measure the enzymatic activity of PKM2 is a lactate (B86563) dehydrogenase (LDH) coupled enzyme assay.[4][8] This assay measures the rate of pyruvate production by PKM2. To assess target engagement within cells, you can treat cells with the activator, lyse them, and then perform the PKM2 activity assay on the cell lysates.[1] An increase in pyruvate kinase activity in treated cells compared to vehicle-treated controls indicates successful target engagement. Additionally, you can assess the oligomeric state of PKM2 (dimer vs. tetramer) using techniques like sucrose-gradient ultracentrifugation or western blotting after non-denaturing gel electrophoresis.[1][7]
Q4: What are the expected downstream metabolic effects of PKM2 activation?
A4: Activation of PKM2 is expected to alter cellular metabolism. Key metabolic changes include:
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Decreased lactate production: By promoting the conversion of PEP to pyruvate, which can then enter the TCA cycle, PKM2 activation can lead to a reduction in lactate secretion.[1][7]
-
Increased oxygen consumption: Shifting metabolism towards oxidative phosphorylation can increase oxygen consumption.[1]
-
Serine auxotrophy: PKM2 activation can reduce the flux of glycolytic intermediates into the serine biosynthesis pathway, making cells more dependent on external serine.[9][10]
These metabolic shifts can be measured using techniques like mass spectrometry-based metabolomics.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in PKM2 activity after treatment. | 1. Suboptimal activator concentration: The concentration used may be too low to effectively activate PKM2 in your specific cell line. 2. Poor cell permeability: The activator may not be efficiently entering the cells. 3. Incorrect assay conditions: The PKM2 activity assay may not be optimized. 4. Low PKM2 expression: The cell line may express low levels of PKM2. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). 2. Verify the cell permeability of the compound if data is not available. Consider using a different activator with known good permeability. 3. Ensure all assay components (e.g., PEP, ADP, NADH, LDH) are at optimal concentrations and the pH of the assay buffer is correct. Include a positive control (e.g., recombinant PKM2 with a known activator like FBP). 4. Confirm PKM2 expression levels in your cell line using western blotting or qPCR. |
| High cytotoxicity observed at effective concentrations. | 1. Off-target effects: The activator may have other cellular targets leading to toxicity. 2. Metabolic crisis: The shift in metabolism induced by PKM2 activation may be too severe for the cells to tolerate, especially under nutrient-limiting conditions. | 1. Review the literature for any known off-target effects of the activator. If possible, test a structurally distinct PKM2 activator to see if the cytotoxicity is compound-specific. 2. Ensure the cell culture medium is not depleted of essential nutrients, particularly serine, as PKM2 activation can induce serine dependency.[10] Titrate the activator concentration to find a balance between efficacy and toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular metabolism and response to the activator. 2. Activator stability: The activator may be unstable in solution over time. | 1. Standardize cell culture protocols, including seeding density and passage number. Ensure media composition is consistent. 2. Prepare fresh stock solutions of the activator for each experiment. If storing solutions, verify the recommended storage conditions and shelf-life. |
| PKM2 activation does not inhibit cell proliferation. | 1. Cell-line specific resistance: Some cancer cells may not be sensitive to the metabolic shift induced by PKM2 activation.[1] 2. Compensatory metabolic pathways: Cells may adapt to PKM2 activation by upregulating alternative metabolic pathways. 3. Experimental conditions: The anti-proliferative effects of PKM2 activators can be more pronounced under specific conditions, such as hypoxia.[7] | 1. Test the activator on a panel of different cancer cell lines to identify sensitive models. 2. Investigate potential compensatory mechanisms using metabolomics or transcriptomics. 3. Evaluate the effect of the activator on cell proliferation under both normoxic and hypoxic (e.g., 1% O2) conditions.[7] |
Experimental Protocols
PKM2 Activity Assay (LDH-Coupled)
This protocol is adapted from methods described in the literature for measuring the pyruvate kinase activity in cell lysates.[1][4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent for protein quantification
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Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
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Phosphoenolpyruvate (PEP)
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Adenosine diphosphate (B83284) (ADP)
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Nicotinamide adenine (B156593) dinucleotide (NADH)
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Lactate dehydrogenase (LDH)
-
This compound
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Vehicle control (e.g., DMSO)
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96-well microplate
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Microplate reader capable of measuring absorbance at 340 nm
Procedure:
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Cell Lysis:
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Treat cells with varying concentrations of this compound or vehicle for the desired time.
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Wash cells with ice-cold PBS and lyse them using cell lysis buffer.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using the Bradford assay.
-
-
Assay Reaction:
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Prepare a master mix in the assay buffer containing PEP (e.g., 0.5 mM), ADP (e.g., 1 mM), NADH (e.g., 0.2 mM), and LDH (e.g., 10 units/mL).
-
In a 96-well plate, add a standardized amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of pyruvate by PKM2.
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Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve).
-
Normalize the PKM2 activity to the total protein concentration in each lysate.
-
Compare the activity of activator-treated samples to the vehicle control.
-
Visualizations
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dspace.mit.edu]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
PKM2 activator 10 cytotoxicity in normal cells
Technical Support Center: PKM2 Activators
A-Z Support Index > Small Molecules > PKM2 Activators > Troubleshooting & FAQs
This technical support guide addresses common issues encountered when studying the effects of Pyruvate (B1213749) Kinase M2 (PKM2) activators, with a focus on their cytotoxic effects in normal, non-cancerous cells.
A Note on Nomenclature: The term "PKM2 activator 10" is not standard in published literature. This guide will focus on well-characterized, potent, and selective PKM2 activators such as TEPP-46 (also known as ML265) and DASA-58, which are frequently used in research. The principles and troubleshooting steps outlined here are broadly applicable to other novel PKM2 activators.
Frequently Asked Questions (FAQs)
Q1: What is the generally expected cytotoxicity of PKM2 activators like TEPP-46 in normal cells?
A: Under standard cell culture conditions, potent PKM2 activators like TEPP-46 and DASA-58 generally exhibit low to no significant cytotoxicity in both normal and cancer cell lines when used as single agents.[1][2] For example, one study found that TEPP-46 at a concentration of 50 nmol/ml had no significant effect on the viability of RAW264.7 macrophage cells.[3] Another study noted that TEPP-46 at 30 μM did not affect various breast and lung cancer cell lines in standard culture.[2] The primary effect of these molecules is to shift cellular metabolism by promoting the highly active tetrameric state of PKM2, rather than inducing direct cell death.[1][4]
Q2: Why am I observing unexpected cytotoxicity in my normal cell line after treatment with a PKM2 activator?
A: Unexpected cytotoxicity can arise from several factors:
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High Concentrations: The concentration used may be excessive. While active in the nanomolar to low micromolar range for enzyme activation, supraphysiological concentrations can lead to off-target effects or solvent toxicity.
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Cell-Specific Sensitivity: Certain normal cell types may have unique metabolic profiles that make them more sensitive to metabolic shifts induced by PKM2 activation.
-
Nutrient-Deprived Media: The anti-proliferative effects of PKM2 activation can be exacerbated in media lacking certain non-essential amino acids, such as serine. Activation of PKM2 can induce serine auxotrophy, making cells dependent on an external serine supply.[5]
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Compound Instability or Impurity: The compound may have degraded or may contain cytotoxic impurities.
-
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the activator may be at a toxic concentration.
Q3: Can PKM2 activation sensitize normal cells to other treatments?
A: Yes. While not directly cytotoxic on their own, PKM2 activators can sensitize cells to other forms of stress. By forcing glycolytic flux towards pyruvate and ATP production, they may reduce the availability of glycolytic intermediates needed for anabolic processes, such as the synthesis of nucleotides and amino acids.[6][7] This metabolic shift can make cells more vulnerable to:
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Oxidative Stress: PKM2 activation can reduce the cell's capacity to scavenge reactive oxygen species (ROS), potentially by depleting glutathione (B108866) levels.[8]
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Glucose Analogs: PKM2 activation increases glucose consumption, which can enhance the toxicity of glucose analogs like 2-deoxy-D-glucose (2-DG).[2][9]
Q4: How does PKM2 activation lead to apoptosis in some experimental models?
A: The link between PKM2 activation and apoptosis is often context-dependent and indirect. In photoreceptor cells, for instance, PKM2 activation has been shown to be protective against apoptosis by circumventing the Fas proapoptotic pathway and reducing caspase activation.[10] Conversely, in some cancer models, forcing a metabolic state that cannot support rapid proliferation could lead to cell cycle arrest and subsequent apoptosis.[11] The process often involves caspase-mediated mechanisms.[10][12] Silencing PKM2 has been shown to promote caspase-3-dependent apoptosis, suggesting that the role of PKM2 in cell survival is complex.[12]
Q5: My PKM2 activator isn't working. What are the common causes?
A: If you observe no metabolic shift or effect on proliferation, consider the following:
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Compound Solubility: Many small molecule activators have poor aqueous solubility.[13] Ensure you are using an appropriate solvent and that the compound is fully dissolved before diluting it in culture medium.
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PKM2 Expression Levels: The cell line you are using may express very low levels of PKM2, or it may predominantly express the PKM1 isoform, which is not targeted by these activators.[1][14]
-
Compound Activity: Verify the activity of your compound batch using a biochemical pyruvate kinase activity assay with recombinant PKM2 protein.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity in a Normal Cell Line
If you observe significant cell death in your normal cell line control, follow this workflow to diagnose the issue.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dspace.mit.edu]
- 5. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 8. researchgate.net [researchgate.net]
- 9. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochem.life.tsinghua.edu.cn [biochem.life.tsinghua.edu.cn]
PKM2 activator 10 batch-to-batch variability
Disclaimer: Information regarding a specific molecule designated "PKM2 activator 10" is not publicly available. This technical support center provides guidance based on the known properties of other well-characterized small molecule PKM2 activators and general principles of troubleshooting for research-grade chemical compounds.
This resource is designed for researchers, scientists, and drug development professionals using this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues, particularly those related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allosteric activator of Pyruvate (B1213749) Kinase M2 (PKM2). It binds to a site on the PKM2 enzyme distinct from the active site, inducing a conformational change that favors the formation of the active tetrameric state over the less active dimeric form. This activation enhances the catalytic conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a key step in glycolysis.
Q2: We are observing a significant difference in the potency (AC50) of this compound between two different batches. What are the potential causes?
Batch-to-batch variability in potency is a common issue with synthetic small molecules and can arise from several factors:
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Purity Differences: The presence of impurities can interfere with the assay or the activator's binding to PKM2.
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Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.
-
Degradation: Improper storage or handling can lead to the degradation of the compound over time.
-
Residual Solvents: Different levels of residual solvents from the synthesis process can affect the compound's properties.
We recommend performing in-house quality control checks on each new batch. Refer to the "Quality Control Protocols" section for detailed guidance.
Q3: Our recent experiments with a new batch of this compound are showing unexpected off-target effects not seen with previous batches. Why is this happening?
Unexpected off-target effects are often linked to impurities present in a specific batch. These impurities could be byproducts of the synthesis, residual starting materials, or degradation products. A comprehensive purity analysis of the new batch is recommended to identify any potential contaminants.
Q4: The solubility of our new batch of this compound in our standard solvent (e.g., DMSO) is lower than expected. What should we do?
Variations in solubility can be due to differences in the physical form (e.g., amorphous vs. crystalline) of the compound between batches. Gentle warming (to 37°C) and sonication can aid in dissolution. If solubility issues persist, it is advisable to verify the solvent's purity and water content.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability of Activator | 1. Confirm Identity and Purity: Analyze the current batch of this compound using techniques like LC-MS and ¹H NMR to confirm its chemical identity and purity. Compare this data with the certificate of analysis and data from previous batches if available. 2. Assess Activity: Perform a dose-response curve with the new batch in a standard biochemical PKM2 activation assay to determine its AC50 value. Compare this to the expected value and the AC50 of previous batches. |
| Cell Culture Conditions | 1. Cell Passage Number: Ensure that the cell passage number is consistent across experiments, as cellular responses can change with prolonged culture. 2. Serum Variability: Use the same lot of fetal bovine serum (FBS) for a set of experiments, as different lots can contain varying levels of growth factors and other components that may influence cell metabolism. |
| Experimental Protocol | 1. Reagent Preparation: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 2. Incubation Times: Ensure consistent incubation times with the activator. |
Issue 2: Higher than expected background signal in a fluorescence-based PKM2 activity assay.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of this compound | 1. Control Experiment: Run a control experiment with this compound in the assay buffer without the enzyme or other reagents to measure its intrinsic fluorescence at the assay wavelengths. 2. Subtract Background: If autofluorescence is observed, subtract the signal from the compound-only control from your experimental wells. |
| Assay Buffer Components | 1. Buffer Interference: Check for potential interference from components in your assay buffer. 2. Use a Different Assay Format: If autofluorescence is a significant issue, consider using a different assay format, such as a luminescence-based or absorbance-based assay. |
Quality Control and Experimental Protocols
Table 1: Recommended Quality Control Parameters for this compound
| Parameter | Method | Acceptable Range |
| Identity | ¹H NMR, LC-MS | Conforms to the expected structure |
| Purity | HPLC/UPLC (e.g., at 254 nm) | ≥ 95% |
| Solubility | Visual Inspection | Clear solution at the desired concentration in the specified solvent (e.g., DMSO) |
| Activity (AC50) | Biochemical PKM2 Activation Assay | Within a 2-fold range of the value stated on the certificate of analysis |
Experimental Protocol: Biochemical PKM2 Activation Assay (Lactate Dehydrogenase Coupled Assay)
This assay measures the production of pyruvate by PKM2, which is then used by lactate (B86563) dehydrogenase (LDH) to convert NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, PKM2 enzyme, and the diluted this compound.
-
Initiate the reaction by adding a mixture of PEP, ADP, NADH, and LDH.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
The rate of decrease in absorbance is proportional to the PKM2 activity.
-
Calculate the AC50 value by plotting the enzyme activity against the logarithm of the activator concentration and fitting the data to a dose-response curve.
Visualizations
Technical Support Center: Overcoming PKM2 Activator 10 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKM2 activator 10 (a class of compounds including TEPP-46) and encountering resistance in cancer cells.
Troubleshooting Guides
Issue 1: Cancer cells show intrinsic or acquired resistance to this compound.
Question: My cancer cell line is not responding to treatment with this compound, or has developed resistance over time. What are the potential mechanisms and how can I troubleshoot this?
Answer:
Resistance to PKM2 activators can arise from several mechanisms that allow cancer cells to bypass the metabolic reprogramming induced by these compounds. Here are the primary causes and troubleshooting strategies:
-
Metabolic Reprogramming and Plasticity: Cancer cells can adapt to the high glycolytic flux induced by PKM2 activation by shifting to alternative metabolic pathways for survival.[1][2]
-
Troubleshooting:
-
Assess Metabolic Profile: Perform metabolomic analysis to identify upregulated alternative pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), serine biosynthesis, or fatty acid oxidation.
-
Combination Therapy: Consider co-treatment with inhibitors of these compensatory pathways. For example, combining a PKM2 activator with a glucose analog like 2-deoxy-D-glucose (2-DG) has been shown to reduce cancer cell viability.[1][2]
-
Nutrient Deprivation: Culture cells in media with limited serine to exploit the serine auxotrophy induced by PKM2 activation.[3]
-
-
-
Non-Metabolic Functions of PKM2: The dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator, promoting cell proliferation and survival independently of its metabolic role.[4][5][6] Resistance may be mediated by the persistence of these non-glycolytic functions.
-
Troubleshooting:
-
Subcellular Localization Analysis: Use immunofluorescence or cellular fractionation followed by Western blot to determine the localization of PKM2. Increased nuclear PKM2 may correlate with resistance.
-
Inhibit Nuclear Translocation: Some compounds can inhibit the nuclear translocation of PKM2.[4] TEPP-46, a PKM2 activator, has been shown to stabilize a PKM2 state that is unable to enter the nucleus.[7]
-
Target Downstream Effectors: If nuclear PKM2 is activating specific signaling pathways (e.g., STAT3), consider co-treatment with inhibitors of those pathways.[6]
-
-
-
PKM2 Mutations: Mutations in the PKM gene can alter the enzyme's kinetics, allosteric regulation, or its ability to form tetramers, potentially rendering activators less effective.[8]
-
Troubleshooting:
-
Sequence the PKM gene: Identify any mutations in your cell line of interest.
-
Structural Modeling: If a mutation is found, use computational modeling to predict its effect on the binding of the PKM2 activator.
-
Alternative Activators/Inhibitors: If the mutation affects the binding site of your current activator, consider testing activators that bind to a different allosteric site.[9][10]
-
-
-
Expression of Other Pyruvate (B1213749) Kinase Isoforms: While cancer cells predominantly express PKM2, the expression of other isoforms like PKM1, which is constitutively active, could bypass the need for PKM2 activation.
-
Troubleshooting:
-
Isoform Expression Analysis: Use qRT-PCR or Western blotting with isoform-specific antibodies to determine the expression levels of PKM1 and PKM2.
-
PKM2-Specific Inhibition: If PKM1 levels are high, a strategy involving PKM2-specific inhibitors rather than activators might be more effective in certain contexts.[11][12]
-
-
Issue 2: Inconsistent results in PKM2 activity assays.
Question: I am getting variable results in my pyruvate kinase activity assays after treating cells with a PKM2 activator. What could be the cause?
Answer:
Inconsistent PKM2 activity can be due to several experimental factors:
-
Presence of Endogenous Activators: The endogenous allosteric activator fructose-1,6-bisphosphate (FBP) can mask the effect of small-molecule activators.[9][10]
-
Troubleshooting:
-
Assay Conditions: Perform the assay in the presence and absence of FBP to understand the contribution of the endogenous activator.
-
Cell Lysis Conditions: Ensure that lysis buffers and conditions do not strip FBP from the enzyme, which could lead to an underestimation of the basal activity.
-
-
-
Post-Translational Modifications (PTMs): PTMs like phosphorylation and acetylation can inhibit PKM2 activity.[13][14] The cellular context and signaling pathway activation can influence these PTMs.
-
Troubleshooting:
-
Analyze PTMs: Use specific antibodies to detect key PTMs (e.g., phosphorylation at Y105) via Western blot.
-
Control for Upstream Signaling: Be mindful of growth factor signaling in your cell culture conditions, as this can lead to inhibitory phosphorylation of PKM2.[14]
-
-
-
Oligomeric State of PKM2: The activity of PKM2 is dependent on its tetrameric state. The less active dimeric and monomeric forms may be present in your lysates.[5][15]
-
Troubleshooting:
-
Size Exclusion Chromatography: Separate the different oligomeric forms of PKM2 from cell lysates to assay their individual activities.
-
Cross-linking experiments: Use cross-linking agents like glutaraldehyde (B144438) to stabilize the oligomeric states for analysis by SDS-PAGE and Western blot.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (TEPP-46)?
A1: TEPP-46 is a small-molecule activator of PKM2. It binds to an allosteric site at the subunit interface of the PKM2 protein, which is distinct from the binding site of the endogenous activator FBP.[9][10] This binding stabilizes the highly active tetrameric conformation of PKM2.[9][10] By locking PKM2 in its active state, TEPP-46 forces a high rate of glycolysis, shunting glycolytic intermediates away from biosynthetic pathways like serine synthesis.[3] This can induce metabolic stress and render cancer cells dependent on external sources of these biomolecules.[3] TEPP-46 has also been shown to prevent the nuclear translocation of PKM2.[7]
Q2: How can I confirm that my PKM2 activator is engaging its target in cells?
A2: You can confirm target engagement through several methods:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of PKM2 in the presence and absence of the activator. Ligand binding will increase the melting temperature of the protein.
-
Pyruvate Kinase Activity Assay: Treat cells with the activator, then prepare cell lysates and measure pyruvate kinase activity. A significant increase in activity compared to untreated cells indicates target engagement.[9]
-
Metabolite Profiling: Measure the levels of glycolytic intermediates. Activation of PKM2 should lead to a decrease in upstream metabolites like phosphoenolpyruvate (B93156) (PEP) and an increase in pyruvate and lactate (B86563).[1][2]
Q3: What are the key signaling pathways that interact with PKM2 and could contribute to resistance?
A3: Several signaling pathways are intertwined with PKM2 function and can contribute to resistance:
-
Growth Factor Receptor Signaling (e.g., EGFR, FGFR1): Activation of these pathways can lead to tyrosine phosphorylation of PKM2 (at Y105), which promotes the less active dimeric form and inhibits the enzyme.[14] This can counteract the effect of PKM2 activators.
-
PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cellular metabolism and can upregulate the expression of PKM2.[14] Its activation can promote survival signals that may bypass the metabolic stress induced by PKM2 activators.
-
HIF-1α Signaling: Under hypoxic conditions, HIF-1α upregulates the expression of PKM2 and other glycolytic enzymes.[16] PKM2, in turn, can enhance HIF-1α transcriptional activity, creating a positive feedback loop that promotes tumor adaptation.[5][16]
-
c-Myc Signaling: c-Myc can regulate the alternative splicing of the PKM gene to favor the expression of the PKM2 isoform.[5]
Q4: Are there established combination therapies to overcome resistance to PKM2 activators?
A4: Yes, several combination strategies have been explored:
-
Metabolic Inhibitors: Combining PKM2 activators with inhibitors of glycolysis, such as 2-deoxy-D-glucose (2-DG), has shown synergistic anti-cancer effects.[1][2]
-
Targeting Serine Metabolism: Since PKM2 activation can induce serine dependency, combining it with therapies that limit serine availability could be effective.[3]
-
Inhibitors of Parallel Signaling Pathways: Co-treatment with inhibitors of pathways like PI3K/mTOR could prevent compensatory survival signals.[17][18]
-
Combination of PKM2 Modulators: In some contexts, combining different PKM2 inhibitors has been shown to be more effective than single-agent treatment, particularly in high-density cell cultures.[12][19]
Data Presentation
Table 1: IC50/AC50 Values of Select PKM2 Modulators
| Compound | Type | Target | IC50/AC50 | Cell Line/Assay Condition | Reference |
| TEPP-46 | Activator | PKM2 | AC50 ≈ 30 nM | Recombinant human PKM2 | [9] |
| DASA-58 | Activator | PKM2 | AC50 ≈ 90 nM | Recombinant human PKM2 | [9] |
| Shikonin | Inhibitor | PKM2 | - | Selectively inhibits PKM2 over PKM1 | [13] |
| Lapachol | Inhibitor | PKM2 | 1.4 µM | Purified PKM2 from melanoma cells | [13] |
| TLSC702 | Inhibitor | PKM2 | IC50 2 µM | - | [13] |
Table 2: Effects of PKM2 Activation on Cellular Metabolism
| Treatment | Cell Line | Change in Glucose Consumption | Change in Lactate Production | Change in Serine Biosynthesis | Reference |
| PKM2 Activator | A549 | Increased | Increased | Decreased | [3] |
| TEPP-46 | H1299 | Increased | Increased | Not specified | [1][2] |
Experimental Protocols
1. Pyruvate Kinase (PK) Activity Assay in Cell Lysates
-
Objective: To measure the enzymatic activity of PK in cells treated with a PKM2 activator.
-
Methodology:
-
Seed cancer cells (e.g., A549, H1299) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the PKM2 activator (e.g., TEPP-46) or DMSO (vehicle control) for the desired time (e.g., 90 minutes to 3 hours).
-
Wash the cells twice with ice-cold PBS to remove any residual compound.
-
Lyse the cells in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).
-
Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
The PK activity is measured using a lactate dehydrogenase (LDH)-coupled assay. The reaction mixture contains Tris-HCl buffer, MgCl2, KCl, ADP, phosphoenolpyruvate (PEP), NADH, and a sufficient amount of LDH.
-
Add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the PK activity.
-
To distinguish between the effects of the activator and the endogenous activator FBP, the assay can be run in parallel with and without the addition of a saturating concentration of FBP (e.g., 200 µM).[9]
-
2. Cellular Fractionation for PKM2 Localization
-
Objective: To determine the subcellular localization (nuclear vs. cytoplasmic) of PKM2.
-
Methodology:
-
Treat cells with the PKM2 activator or vehicle control as described above.
-
Harvest the cells and wash them with ice-cold PBS.
-
Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This typically involves sequential lysis with hypotonic and hypertonic buffers to separate the cytoplasm and nucleus.
-
Collect the cytoplasmic and nuclear fractions.
-
Determine the protein concentration of each fraction.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blot.
-
Probe the blot with an antibody against PKM2.
-
Use antibodies against marker proteins for each fraction to ensure the purity of the separation (e.g., Tubulin or GAPDH for the cytoplasm and Lamin B1 or Histone H3 for the nucleus).
-
Mandatory Visualizations
Caption: Mechanisms of action and resistance to PKM2 activators.
References
- 1. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. citeab.com [citeab.com]
- 11. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Treatment Using Pyruvate Kinase M2 Inhibitors for the Sensitization of High Density Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 15. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Combination Treatment Using Pyruvate Kinase M2 Inhibitors for the Sensitization of High Density Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
PKM2 activator 10 inconsistent in vitro results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PKM2 Activator 10 and other related small-molecule activators of Pyruvate (B1213749) Kinase M2. Inconsistent in vitro results can arise from a variety of factors, and this guide aims to address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that allosterically activates Pyruvate Kinase M2 (PKM2). It binds to a pocket at the PKM2 subunit interface, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[1][2] This binding promotes and stabilizes the active tetrameric conformation of the enzyme.[1][3] By locking PKM2 in its high-activity state, the activator increases the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby enhancing the final step of glycolysis.[4] This is in contrast to the less active dimeric form of PKM2, which is prevalent in cancer cells and allows for the diversion of glycolytic intermediates into anabolic pathways.[3][4]
Q2: I am not observing the expected anti-proliferative effect in my cancer cell line. Why?
The effect of PKM2 activators on cell proliferation in vitro is highly dependent on the experimental conditions, particularly the cell culture medium.[5][6]
-
Nutrient and Amino Acid Availability: Many cancer cell lines do not show a proliferation defect under standard culture conditions when treated with PKM2 activators.[5] This is because standard media are often rich in nutrients that can compensate for the metabolic shift induced by PKM2 activation.
-
Serine Dependency: A key finding is that PKM2 activation can induce serine auxotrophy in cancer cells.[5] By forcing glycolytic flux towards pyruvate production, the synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) is reduced.[5] If the culture medium contains sufficient serine, cells can bypass this metabolic block. The anti-proliferative effects of some activators were only observed in specific media formulations, such as Basal Medium Eagle (BME), which may have different amino acid compositions.[5]
-
Hypoxia: The anti-proliferative effects of PKM2 activation may be more pronounced under hypoxic conditions.[1]
Q3: Are there known issues with the solubility or stability of PKM2 activators?
Some small-molecule PKM2 activators have reported solubility issues.[7] For instance, the tool compound ML-265 has known low solubility, which has led to the development of more soluble analogs.[7] It is crucial to ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in aqueous media to avoid precipitation and inaccurate concentrations. Always prepare fresh dilutions for each experiment. The stability of the compound in your specific cell culture medium and conditions should also be considered, as some compounds can be unstable under physiological conditions.[4]
Q4: How can I confirm that the observed effects are specific to PKM2 activation?
To ensure that the experimental results are due to the on-target activity of the PKM2 activator, consider the following controls:
-
Inactive Analog Control: Use a structurally similar but inactive analog of the activator as a negative control.[5] For some scaffolds, a simple modification like the addition of a methyl group to the sulfonamide can render the compound inactive.[5] This helps to distinguish on-target effects from potential off-target or compound-specific artifacts.
-
PKM2 Knockdown/Knockout Cells: Test the activator in cells where PKM2 has been knocked down or knocked out. The activator should have no effect on pyruvate kinase activity or the downstream phenotype in these cells.
-
Comparison with PKM1-expressing cells: Since most activators are selective for PKM2 over PKM1, using cells that predominantly express PKM1 can serve as a negative control.[8]
Troubleshooting Guides
Issue 1: Inconsistent Pyruvate Kinase (PK) Activity Assay Results
High variability in PK activity assays is a common issue.[9]
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume delivery.[9] |
| Temperature Fluctuations | Enzyme kinetics are highly sensitive to temperature. Ensure all reagents, samples, and plates are equilibrated to the assay temperature before starting. Use a temperature-controlled plate reader or water bath.[9] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of substrates (PEP, ADP) and the coupling enzyme (LDH) to ensure they are not rate-limiting. |
| Reaction Not in Linear Range | Perform a time-course experiment to determine the optimal incubation time where product formation is linear.[9] |
| Interference from Compound | Some compounds may show fluorescence at the wavelength used for NADH detection in coupled assays, leading to false results.[4] Run a control with the compound in the absence of the enzyme to check for interference. |
| Poor Sample Quality | Ensure complete cell lysis to release all PKM2. Avoid multiple freeze-thaw cycles of lysates. Keep lysates on ice. |
Issue 2: Conflicting Metabolic Profiling Data
Different PKM2 activators can elicit different metabolic responses.
| Potential Cause | Troubleshooting Step |
| Activator-Specific Effects | Be aware that different activators, such as DASA-58 and TEPP-46, have been reported to have opposing effects on glucose uptake and lactate (B86563) secretion in the same cell line.[10][11] This may be due to differences in their binding modes or off-target effects. |
| Cell Line-Specific Metabolism | The metabolic wiring of different cancer cell lines can vary significantly. The response to a PKM2 activator will depend on the cell's baseline metabolic state and its ability to adapt. |
| Time-Dependent Metabolic Rewiring | The metabolic effects of PKM2 activation can change over time. Perform time-course experiments (e.g., 6, 24, 48 hours) to capture both acute and chronic metabolic adaptations. |
| Nutrient Availability in Media | As with proliferation assays, the composition of the cell culture medium will heavily influence metabolic readouts. Clearly report the media formulation used in your experiments. |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
It is not uncommon for PKM2 activators to show limited effects on cell proliferation in vitro but inhibit tumor growth in vivo.[1]
| Potential Cause | Troubleshooting Step |
| Tumor Microenvironment | The in vivo tumor microenvironment is characterized by factors like hypoxia and nutrient limitation, which are not fully recapitulated in standard 2D cell culture. These conditions can make cancer cells more susceptible to the metabolic stress induced by PKM2 activation.[1] |
| Non-Metabolic Functions of PKM2 | PKM2 has non-glycolytic roles, including acting as a protein kinase and a transcriptional co-activator in the nucleus.[3][12] These functions can be influenced by the tumor microenvironment and may contribute to the anti-tumor effects of PKM2 activators in vivo. |
| Pharmacokinetics and Pharmacodynamics | The concentration and duration of compound exposure in vivo will differ from in vitro conditions. Ensure that the dosing regimen in animal models achieves sufficient tumor exposure to activate PKM2. |
Experimental Protocols
Pyruvate Kinase (PK) Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from standard lactate dehydrogenase (LDH) coupled assays.[7][13]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Recombinant human PKM2
-
This compound
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
96-well plate
Procedure:
-
Prepare a reaction mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the PKM2 activator or vehicle control (e.g., DMSO) to the wells of a 96-well plate.
-
Add recombinant PKM2 or cell lysate to the wells.
-
Initiate the reaction by adding the reaction mix.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the pyruvate produced by PKM2.
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance curve. Plot the reaction rate against the activator concentration to determine the AC50 (the concentration of activator that yields half-maximal activation).
Visualizations
Caption: Signaling pathway of PKM2 activation.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the interaction between PKM2 and the built-in thermodynamic properties of the glycolytic pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
PKM2 activator 10 degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKM2 activator 10.
FAQs: Quick Answers to Common Questions
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that allosterically activates pyruvate (B1213749) kinase M2 (PKM2). It binds to a site on the PKM2 protein that is distinct from the active site and the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric conformation of PKM2, leading to increased enzymatic activity. By promoting the active state, this compound can counteract the metabolic phenotype often observed in cancer cells, where PKM2 is predominantly in a less active dimeric form.
Q2: What are the recommended storage conditions for this compound?
While a specific Certificate of Analysis for this compound is the best source for definitive storage information, general recommendations for similar small molecule PKM2 activators are as follows. It is crucial to refer to the product-specific documentation provided by the supplier.
Q3: How should I prepare a stock solution of this compound?
For most small molecule PKM2 activators, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[1] To prepare a stock solution, dissolve the powdered compound in high-purity, anhydrous DMSO to the desired concentration. It may be necessary to use an ultrasonic bath to ensure the compound is fully dissolved. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Is this compound selective for PKM2 over other pyruvate kinase isoforms?
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Observed Activity of this compound in Cell-Based Assays
Potential Causes and Solutions:
-
Compound Degradation: Improper storage or handling can lead to the degradation of the activator.
-
Solution: Ensure the compound has been stored as recommended (see storage table). Prepare fresh stock solutions from powder if degradation is suspected.
-
-
Low Cell Permeability: The compound may not be efficiently entering the cells.
-
Solution: Verify the cell permeability of your specific cell line to compounds with similar chemical properties. If permeability is an issue, consider using a different cell line or a transfection reagent if applicable, though the latter is not standard for small molecules.
-
-
Incorrect Assay Conditions: The concentration of the activator or the incubation time may not be optimal.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Also, a time-course experiment can identify the optimal incubation period to observe the desired effect.
-
-
Presence of Inhibitory Factors: Components in the cell culture medium or serum may interfere with the activator's function.
-
Solution: If possible, perform the assay in a serum-free medium for a short duration. Also, ensure that there are no known inhibitors of PKM2 activators present in your experimental setup.
-
Issue 2: High Background Signal or Off-Target Effects
Potential Causes and Solutions:
-
Compound Precipitation: The activator may be precipitating in the assay medium, leading to non-specific effects or light scattering in plate-based assays.
-
Solution: Visually inspect the wells for any signs of precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your assay. Determine the solubility of this compound in your specific assay buffer.
-
-
Non-Specific Binding: At high concentrations, small molecules can bind to other proteins, causing off-target effects.
-
Solution: Use the lowest effective concentration of the activator as determined by your dose-response experiments. To confirm that the observed phenotype is due to PKM2 activation, consider using a structurally different PKM2 activator as a positive control and a structurally similar but inactive molecule as a negative control, if available.
-
-
Cellular Toxicity: The observed effect might be due to general cellular toxicity rather than specific PKM2 activation.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to ensure that the concentrations of this compound used are not causing significant cell death.
-
Data Presentation
Table 1: General Storage Recommendations for PKM2 Activators
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 3 years[3] | Store desiccated and protected from light. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[3] | For short-term storage. |
Note: These are general guidelines based on commercially available PKM2 activators. Always refer to the Certificate of Analysis provided by the supplier for this compound for specific storage instructions.
Experimental Protocols
Protocol: In Vitro PKM2 Activity Assay (Lactate Dehydrogenase-Coupled Assay)
This assay measures the production of pyruvate by PKM2, which is then used by lactate (B86563) dehydrogenase (LDH) to convert NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Fructose-1,6-bisphosphate (FBP) (as a positive control activator)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of PEP, ADP, and NADH in the assay buffer.
-
Assay Reaction Mixture: In each well of the 96-well plate, prepare the following reaction mixture (final concentrations can be optimized):
-
Recombinant PKM2 (e.g., 10-50 ng/well)
-
This compound at various concentrations (or DMSO as a vehicle control)
-
NADH (e.g., 150 µM)
-
ADP (e.g., 1 mM)
-
LDH (e.g., 1-2 units/well)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the activator to bind to PKM2.
-
Initiate Reaction: Start the reaction by adding PEP (e.g., 0.5 mM) to each well.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 37°C.
-
Data Analysis: Calculate the rate of NADH consumption (the slope of the linear portion of the absorbance vs. time curve). Compare the rates of the wells treated with this compound to the vehicle control wells to determine the fold activation.
Visualizations
Caption: PKM2 Activation by Activator 10.
Caption: Troubleshooting Inconsistent Results.
Caption: PKM2 Activity Assay Workflow.
References
Validation & Comparative
A Comparative Guide to PKM2 Activators: TEPP-46 vs. TP-1454 (PKM2 Activator 10)
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two pyruvate (B1213749) kinase M2 (PKM2) activators: the well-characterized TEPP-46 and the more recently identified TP-1454 (also known as PKM2 activator 10). This comparison is based on available experimental data to inform research and development decisions.
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It primarily exists in a low-activity dimeric form, which promotes the accumulation of glycolytic intermediates to support anabolic processes required for rapid cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 are being investigated as a therapeutic strategy to reprogram cancer metabolism and inhibit tumor growth.
Quantitative Efficacy Data
A direct comparison of the in vitro and in vivo efficacy of TEPP-46 and TP-1454 is limited by the scarcity of publicly available data for TP-1454. However, the following table summarizes the known quantitative data for both compounds.
| Parameter | TEPP-46 | TP-1454 (this compound) | Reference |
| Biochemical Potency (AC50) | 92 nM | 10 nM | [1][2] |
| Cellular Activity | Retards H1299 lung carcinoma proliferation under hypoxic conditions (30 µM) | Modulates tumor-immune responses by destabilizing T-regulatory cells. Specific data on cancer cell proliferation is not readily available. | [1][2] |
| In Vivo Efficacy | Impairs H1299 tumorigenesis in mice (50 mg/kg/12 h p.o.) | Stated to have anti-tumor activity, but specific in vivo efficacy data is not publicly available. | [1] |
Mechanism of Action and Signaling Pathways
Both TEPP-46 and TP-1454 are allosteric activators of PKM2, meaning they bind to a site on the enzyme distinct from the active site to induce a conformational change that promotes its activity. The primary mechanism of action for these activators is the stabilization of the tetrameric form of PKM2.
The activation of PKM2 by these small molecules is expected to reverse the Warburg effect, shifting cancer cell metabolism from aerobic glycolysis towards oxidative phosphorylation. This metabolic reprogramming can lead to a reduction in the production of lactate (B86563) and biosynthetic precursors, ultimately inhibiting cancer cell growth and proliferation.
Experimental Protocols
Detailed experimental protocols for TP-1454 are not widely published. The following are generalized protocols for assays commonly used to evaluate PKM2 activators, based on literature for TEPP-46 and other similar compounds.
PKM2 Enzymatic Assay (Coupled Assay)
This assay measures the ability of a compound to activate recombinant PKM2.
-
Reagents: Recombinant human PKM2, phosphoenolpyruvate (PEP), ADP, NADH, lactate dehydrogenase (LDH), and the test compound (TEPP-46 or TP-1454).
-
Procedure:
-
The test compound is incubated with recombinant PKM2.
-
PEP and ADP are added to initiate the pyruvate kinase reaction.
-
The pyruvate produced is then converted to lactate by LDH, a reaction that consumes NADH.
-
The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm.
-
-
Data Analysis: The half-maximal activating concentration (AC50) is calculated from the dose-response curve.
Cellular Proliferation Assay
This assay determines the effect of the PKM2 activator on cancer cell growth.
-
Cell Lines: A panel of cancer cell lines known to express PKM2 (e.g., H1299 lung cancer cells).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the PKM2 activator in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells (e.g., H1299) are subcutaneously injected into the flanks of the mice.
-
Once tumors are established, the mice are treated with the test compound (e.g., via oral gavage) or a vehicle control.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
References
A Comparative Guide to PKM2 Activators: PKM2 Activator 10 vs. DASA-58 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), "PKM2 activator 10" and DASA-58, with additional data on the well-characterized activator TEPP-46 for a broader context. This document aims to be an objective resource, presenting available experimental data to aid in the selection and application of these compounds in cancer research.
Introduction to PKM2 Activation in Cancer
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a crucial role in the Warburg effect, a metabolic hallmark of cancer.[1][2][3] In tumor cells, PKM2 typically exists in a low-activity dimeric form, which slows down the final step of glycolysis. This metabolic bottleneck allows for the accumulation of glycolytic intermediates that are then shunted into anabolic pathways to support rapid cell proliferation.[1][2][3]
Small molecule activators of PKM2 promote the formation of its highly active tetrameric state, thereby reversing the Warburg effect.[4] This forces cancer cells to shift from anabolic metabolism towards increased ATP production, which can inhibit tumor growth and enhance the efficacy of other cancer therapies.[2][5] This guide focuses on a comparative analysis of two such activators: this compound and DASA-58.
Mechanism of Action
Both this compound and DASA-58 are allosteric activators that bind to a site on PKM2 distinct from the endogenous activator fructose-1,6-bisphosphate (FBP).[6][7] This binding event stabilizes the active tetrameric conformation of the enzyme, leading to increased pyruvate kinase activity.
A key difference lies in their chemical scaffolds. This compound is a quinoline-sulfonamide derivative, while DASA-58 is a diarylsulfonamide.[8][9] A third well-studied activator, TEPP-46, belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone class.[10] These distinct chemical structures can influence their potency, selectivity, and pharmacokinetic properties.
Caption: General mechanism of PKM2 activation in cancer cells.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, DASA-58, and TEPP-46. It is important to note that direct comparative studies across all three compounds under identical conditions are limited in the public domain.
Table 1: In Vitro Enzymatic and Cellular Activity
| Compound | Chemical Class | Enzymatic AC50 (PKM2) | Cellular AC50 (A549 cells) | Selectivity | Reference(s) |
| This compound | Quinoline-sulfonamide | 17 nM | 45 nM | Selective for PKM2 | [11] |
| DASA-58 | Diaryl-sulfonamide | 38 nM (AC50) | 19.6 µM (EC50) | Selective for PKM2 over PKM1 | [12] |
| TEPP-46 | Thieno[3,2-b]pyrrole[3,2-d]pyridazinone | 92 nM (AC50) | Not explicitly stated, but active in µM range | Selective for PKM2 over PKM1, PKL, PKR | [10][13] |
AC50: Half-maximal activation concentration. EC50: Half-maximal effective concentration.
Table 2: Effects on Cancer Cell Proliferation
| Compound | Cell Line | Effect on Proliferation | Concentration | Conditions | Reference(s) |
| This compound | A549 | Cytostatic growth arrest (with serine withdrawal) | 500 nM | Serine-free media | [11] |
| DASA-58 | H1299 | No significant effect | 30 µM | Normoxia | [12] |
| H1299 | Decreased proliferation rate | 30 µM | Hypoxia (1% O2) | [12] | |
| HNSCC cell lines | No significant cytotoxic effect | Up to 50 µM | Normoxia | [14] | |
| TEPP-46 | H1299 | No significant effect | 30 µM | Normoxia | [12] |
| H1299 | Decreased proliferation rate | 30 µM | Hypoxia (1% O2) | [12] | |
| A549, HCT-116, HepG2 | IC50 > 100 µM | > 100 µM | 48h incubation | [15] | |
| C6 | IC50 = 81.8 µM | 81.8 µM | 72h incubation | [15] |
IC50: Half-maximal inhibitory concentration.
Table 3: Metabolic Effects in Cancer Cells
| Compound | Cell Line | Effect on Lactate (B86563) Production | Effect on Glucose Consumption | Other Metabolic Effects | Reference(s) |
| This compound | A549 | Not reported | Not reported | Decreased serine biosynthesis by 56% (at 500 nM for 24h) | [11] |
| DASA-58 | H1299 | Decreased | No significant effect | Not reported | [12][16] |
| Breast Cancer Cell Lines | Increased extracellular acidification and lactate levels | Not reported | Affects respiration levels | [17][18] | |
| TEPP-46 | H1299 | Increased lactate secretion | Increased glucose consumption | Not reported | [16][19] |
| HT29 | Decreased lactate production | Not reported | Not reported | [12] |
Table 4: In Vivo Efficacy
| Compound | Cancer Model | Dosing | Effect on Tumor Growth | Reference(s) |
| This compound | Not reported | Not reported | Not reported | |
| DASA-58 | Not reported | Not reported | Not reported | |
| TEPP-46 | H1299 lung cancer xenograft | 50 mg/kg, twice daily (oral) | Delayed tumor emergence and smaller tumor size | [7] |
| HT29 colorectal cancer xenograft | 200 and 400 mg/kg, once daily (IP) | >50% tumor growth inhibition | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
PKM2 Activity Assay (Coupled Enzyme Assay)
This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Caption: Workflow for a coupled enzyme assay to measure PKM2 activity.
Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2), ADP, phosphoenolpyruvate (PEP), NADH, and lactate dehydrogenase (LDH).
-
Add recombinant PKM2 enzyme to the reaction mixture.
-
Add the test compound (this compound or DASA-58) at various concentrations.
-
Initiate the reaction and monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of NADH consumption to determine PKM2 activity.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 activator or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic flux.
Protocol:
-
Culture cancer cells to the desired confluency.
-
Replace the culture medium with fresh medium containing the PKM2 activator or vehicle control.
-
Incubate for a defined period.
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorescent signal.[17][19][20]
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
Caption: A simplified workflow for in vivo efficacy studies using a xenograft model.
Protocol:
-
Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomly assign mice to treatment groups (vehicle control, PKM2 activator).
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways
Activation of PKM2 has downstream effects on several signaling pathways. By increasing the conversion of PEP to pyruvate, PKM2 activators reduce the availability of glycolytic intermediates for anabolic processes. For instance, the reduced flux through the serine synthesis pathway has been observed with this compound.[11] Furthermore, the metabolic shift can impact pathways sensitive to cellular energy status, such as the AMPK signaling pathway.
Caption: PKM2 activators shift the metabolic flux from anabolic pathways towards the TCA cycle.
Conclusion
This compound and DASA-58 represent two distinct chemical classes of potent PKM2 activators with the potential to modulate cancer cell metabolism. The available data suggests that this compound, a quinoline-sulfonamide, is a highly potent activator in both enzymatic and cellular assays. DASA-58, a diarylsulfonamide, has also been shown to effectively activate PKM2 and impact cancer cell metabolism.
The choice between these activators will depend on the specific research question, the cancer cell type being investigated, and the desired experimental setup (in vitro vs. in vivo). Further head-to-head comparative studies are needed to fully elucidate the relative advantages of these compounds. This guide provides a foundation of the current knowledge to assist researchers in making informed decisions for their studies targeting the metabolic vulnerabilities of cancer.
References
- 1. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
Unraveling the Selectivity of PKM2 Activator 10: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selective activation of enzyme isoforms is paramount. This guide provides a comparative analysis of PKM2 activator 10, focusing on its selectivity for the M2 isoform of pyruvate (B1213749) kinase (PKM2) over the M1 isoform (PKM1). Due to the current lack of publicly available quantitative data specifically detailing the activity of this compound on PKM1, this guide will present a framework for evaluating such selectivity, including established experimental protocols and a discussion of the broader context of PKM2 activation.
Pyruvate kinase (PK) is a crucial enzyme in glycolysis, catalyzing the final step of converting phosphoenolpyruvate (B93156) (PEP) to pyruvate. The M1 and M2 isoforms, arising from alternative splicing of the PKM gene, exhibit distinct regulatory properties. While PKM1 is a constitutively active tetramer, PKM2 can exist as a less active dimer or a more active tetramer. In many cancer cells, the dimeric form of PKM2 is predominant, leading to a metabolic shift that favors anabolic processes beneficial for tumor growth. Consequently, small molecule activators that promote the stable tetrameric form of PKM2 are of significant interest in oncology research.
Quantitative Data on Activator Selectivity
To rigorously assess the selectivity of an activator, it is essential to determine its half-maximal activation concentration (AC50) or half-maximal effective concentration (EC50) for both PKM1 and PKM2. A higher ratio of AC50 (PKM1) / AC50 (PKM2) indicates greater selectivity for PKM2.
While specific data for this compound is unavailable, the following table showcases representative data for other well-characterized PKM2 activators to illustrate how such a comparison would be presented.
| Activator | Target | AC50 / EC50 (nM) | Reference |
| TEPP-46 | PKM2 | 92 | [1] |
| PKM1 | > 50,000 | [1] | |
| DASA-58 | PKM2 | - | [1] |
| PKM1 | - | [1] | |
| PKM2 Activator 4 | PKM2 | 1,000 - 10,000 | [2] |
| PKM1 | - | ||
| TP-1454 | PKM2 | 10 | [1] |
| PKM1 | - |
Data for DASA-58 and PKM1 activity for other compounds were not specified in the provided search results.
Experimental Protocol: Determining Activator Selectivity
The following is a generalized protocol for determining the selectivity of a PKM2 activator. This method is based on standard biochemical assays used in the field.
Objective: To determine the AC50 values of a test compound (e.g., this compound) for recombinant human PKM2 and PKM1.
Materials:
-
Recombinant human PKM2 and PKM1 enzymes
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Dissolve all substrates, enzymes, and the test compound in the assay buffer to the desired stock concentrations.
-
Serial Dilution of Test Compound: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, LDH, NADH, and ADP to each well.
-
Add the serially diluted test compound to the respective wells. Include a control with no compound.
-
Add either recombinant PKM2 or PKM1 to the appropriate wells.
-
Initiate the reaction by adding PEP.
-
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of pyruvate by PK.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.
-
Plot the reaction velocity against the logarithm of the test compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the AC50 value for both PKM2 and PKM1.
-
-
Selectivity Calculation: Calculate the selectivity index by dividing the AC50 for PKM1 by the AC50 for PKM2.
Caption: Workflow for Determining PKM2 Activator Selectivity.
PKM2 Signaling and the Impact of Activation
PKM2 plays a multifaceted role in cancer metabolism and signaling. In its dimeric state, it has been shown to translocate to the nucleus and act as a protein kinase, influencing gene transcription and cell proliferation. By promoting the formation of the active tetramer, PKM2 activators can reverse this non-metabolic function and redirect glucose flux towards oxidative phosphorylation, thereby inhibiting the anabolic processes that fuel cancer cell growth.
The activation of PKM2 can impact several signaling pathways. For instance, PKM2 has been shown to interact with and phosphorylate STAT3, promoting its transcriptional activity. By locking PKM2 in its tetrameric, cytosolic state, activators can potentially attenuate STAT3 signaling. Furthermore, the metabolic shift induced by PKM2 activation can affect the levels of glycolytic intermediates that serve as precursors for biosynthesis, thereby impacting pathways reliant on these building blocks.
References
A Comparative Guide to Pyruvate Kinase M2 (PKM2) Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in cancer metabolism. While the specific compound "PKM2 activator 10" was not identified in publicly available literature, this document details the performance of well-characterized activators, offering supporting experimental data and methodologies to inform research and development.
Introduction to PKM2 Activation
Pyruvate Kinase M2 (PKM2) is a glycolytic enzyme that plays a pivotal role in the metabolic reprogramming of cancer cells.[1] In normal tissues, the M1 isoform of pyruvate kinase (PKM1) is constitutively active.[2] However, many tumors express the M2 isoform, which can switch between a highly active tetrameric state and a less active dimeric state.[1] The dimeric form of PKM2 is predominant in cancer cells and diverts glucose metabolites towards anabolic pathways, supporting cell proliferation.[3][4] Small-molecule activators promote the formation of the stable, active tetrameric form of PKM2, thereby shifting metabolism away from biosynthesis and suppressing tumor growth.[2][5] This makes PKM2 an attractive target for cancer therapy.
Quantitative Comparison of PKM2 Activators
The following table summarizes the half-maximal activating concentration (AC50) of several known PKM2 activators. A lower AC50 value indicates higher potency.
| Activator | Type | AC50 (in vitro) | Reference(s) |
| TP-1454 | Synthetic Small Molecule | 10 nM | [1][6] |
| DASA-58 | Synthetic Small Molecule | 38 nM | [2][5][7] |
| TEPP-46 (ML265) | Synthetic Small Molecule | 92 nM | [5][8][9][10] |
| Fructose-1,6-bisphosphate (FBP) | Natural Allosteric Activator | 7.0 µM | [11] |
Signaling Pathway of PKM2 Activation
PKM2 activity is regulated by the equilibrium between its dimeric and tetrameric forms. The less active dimer allows for the accumulation of glycolytic intermediates that feed into biosynthetic pathways essential for cancer cell growth. Allosteric activators, both natural (like FBP) and synthetic, bind to PKM2 and stabilize the active tetrameric conformation. This enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a key step in glycolysis, thereby reducing the pool of intermediates available for anabolism.
Caption: Mechanism of PKM2 activation by natural and synthetic activators.
Experimental Protocols
The activity of PKM2 and the potency of its activators are commonly determined using a lactate (B86563) dehydrogenase (LDH)-coupled enzyme assay.[12][13][14]
Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay
Principle: This assay measures the rate of pyruvate production by PKM2. The pyruvate is then converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[12][13]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
PKM2 activator compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the PKM2 activator compound at various concentrations to the wells of the microplate. A DMSO control should be included.
-
Initiate the reaction by adding recombinant PKM2 protein to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
-
Plot the reaction rates against the activator concentrations and fit the data to a suitable dose-response curve to determine the AC50 value.
Experimental Workflow for Validation of a Novel PKM2 Activator
The following diagram illustrates a typical workflow for the identification and validation of a new PKM2 activator.
Caption: A typical experimental workflow for validating a novel PKM2 activator.
Conclusion
The activation of PKM2 presents a promising therapeutic strategy for cancers that rely on aerobic glycolysis. This guide provides a comparative overview of several potent small-molecule activators, highlighting their efficacy through quantitative data. The detailed experimental protocols and workflows offer a foundational framework for researchers aiming to validate new chemical entities targeting PKM2. The continued exploration and development of novel PKM2 activators hold significant potential for advancing cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 is a phosphotyrosine-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence That Does Not Support Pyruvate Kinase M2 (PKM2)-catalyzed Reaction as a Rate-limiting Step in Cancer Cell Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. israelsenlab.org [israelsenlab.org]
- 6. selleckchem.com [selleckchem.com]
- 7. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. astx.com [astx.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of PKM2 Activators in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of several small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in cancer metabolism. By promoting the active tetrameric form of PKM2, these compounds aim to reprogram cancer cell metabolism, shifting it from anabolic pathways that support proliferation to a more catabolic state, ultimately inhibiting tumor growth. This document summarizes quantitative data on the performance of these activators in various cancer cell lines, details the experimental protocols used for their evaluation, and provides visual representations of key pathways and workflows.
Performance Comparison of PKM2 Activators
The following table summarizes the reported efficacy of three well-characterized PKM2 activators—TEPP-46, DASA-58, and TP-1454—across a range of cancer cell lines. The data presented includes the half-maximal activation concentration (AC50) for PKM2 activation and the half-maximal inhibitory concentration (IC50) for cell viability, where available.
| Activator | Cancer Cell Line | Cell Type | AC50 (nM) | IC50 (µM) | Reference |
| TEPP-46 | - | Recombinant PKM2 | 92 | - | [1][2][3][4] |
| A549 | Lung Carcinoma | - | > 100 | [1][3] | |
| C6 | Glioma | - | 81.8 | [1][3] | |
| HCT-116 | Colorectal Carcinoma | - | 89.91 | [3] | |
| HepG2 | Hepatocellular Carcinoma | - | > 100 | ||
| DASA-58 | A549 | Lung Carcinoma | 19,600 (EC50) | - | [5] |
| H1299 | Lung Carcinoma | - | - | [6][7] | |
| Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-468, etc.) | Breast Cancer | - | - | [8] | |
| TP-1454 | - | Recombinant PKM2 | 10 | - | [9][10] |
Note: AC50 values represent the concentration of the activator required to achieve 50% of the maximum enzyme activation. IC50 values represent the concentration of the activator required to inhibit cell viability by 50%. A lower value indicates higher potency. The efficacy of these activators can be cell-line dependent and influenced by experimental conditions such as hypoxia.[11] For instance, TEPP-46 has been shown to impair H1299 lung cancer cell proliferation under hypoxic conditions but not under normoxia.
Signaling Pathway and Mechanism of Action
PKM2 activators exert their anti-cancer effects by modulating the metabolic state of cancer cells. The following diagram illustrates the central role of PKM2 in glycolysis and how its activation redirects metabolic flux.
In cancer cells, PKM2 predominantly exists in a less active dimeric form, which slows down the conversion of phosphoenolpyruvate (PEP) to pyruvate. This metabolic bottleneck leads to the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation (the Warburg effect). PKM2 activators bind to an allosteric site on the PKM2 dimer, promoting its assembly into the highly active tetrameric form.[4] This tetramer efficiently converts PEP to pyruvate, thereby increasing the glycolytic flux towards lactate production and reducing the availability of biosynthetic precursors, which in turn inhibits cancer cell growth.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the efficacy data, this section provides detailed protocols for the key experiments cited in this guide.
PKM2 Activity Assay (LDH-Coupled Method)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Materials:
-
Recombinant Human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Lactate Dehydrogenase (LDH)
-
PKM2 Activator (e.g., TEPP-46, DASA-58) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Master Mix: In a single tube, prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH. The final concentrations in a 200 µL reaction should be approximately: 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and 8-10 units of LDH.[12]
-
Prepare Activator Dilutions: Perform serial dilutions of the PKM2 activator in DMSO and then in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in all wells should not exceed 1%.
-
Assay Plate Setup: Add 2 µL of the diluted activator or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Initiate Reaction: Add 198 µL of the Reagent Master Mix to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C. Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.[12]
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve. Normalize the velocities to the DMSO control to determine the fold activation.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
PKM2 Activator
-
MTS reagent (containing an electron coupling reagent like PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the PKM2 activator in the complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control). Incubate for the desired period (e.g., 48 or 72 hours).[12]
-
MTS Addition: Add 20 µL of the MTS solution to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[13][14][15]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[14][15]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[16]
Conclusion
The activation of PKM2 presents a promising therapeutic strategy for a variety of cancers by targeting their metabolic vulnerabilities. The data and protocols presented in this guide offer a comparative overview of the efficacy of several PKM2 activators and provide a foundation for further research and development in this area. While the in vitro efficacy of these compounds is evident, further studies are required to fully elucidate their therapeutic potential, including in vivo studies and the exploration of combination therapies. The experimental workflows and signaling pathway diagrams provided herein serve as valuable tools for understanding the mechanism of action and for designing future experiments in the field of cancer metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. bitesizebio.com [bitesizebio.com]
Unlocking Synergistic Potential: PKM2 Activator 10 in Combination Chemotherapy
A new frontier in cancer treatment is emerging with the targeted activation of pyruvate (B1213749) kinase M2 (PKM2), a key metabolic enzyme in tumor cells. The small molecule "PKM2 activator 10" has demonstrated significant synergistic effects when combined with conventional chemotherapy agents, offering a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. This guide provides a comparative analysis of the synergistic potential of this compound with various chemotherapies, supported by experimental data and detailed protocols.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic effect of this compound stems from its ability to reprogram cancer cell metabolism. In cancer cells, PKM2 typically exists in a low-activity dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation (the Warburg effect). PKM2 activators, including compound 10, promote the formation of the highly active tetrameric form of the enzyme.[1][2] This conformational change restores a more normal metabolic state, leading to two key consequences that enhance the efficacy of chemotherapy:
-
Increased Oxidative Stress: Activation of PKM2 enhances glycolytic flux, leading to increased production of reactive oxygen species (ROS).[3] Many chemotherapy drugs, such as doxorubicin, also exert their cytotoxic effects by inducing ROS. The combination of a PKM2 activator and a ROS-inducing chemotherapeutic agent creates a state of overwhelming oxidative stress, leading to enhanced cancer cell death.
-
Metabolic Vulnerability: By forcing cancer cells into a state of high glycolytic activity, PKM2 activators can create metabolic dependencies. For instance, this can lead to a reliance on external sources of nutrients like serine. This metabolic inflexibility can be exploited by co-administering drugs that interfere with these newly created vulnerabilities.
Quantitative Analysis of Synergistic Effects
The synergistic potential of PKM2 activators has been quantified in various preclinical studies. While specific data for a compound designated "this compound" is not publicly available, the following tables summarize the synergistic effects observed with structurally and functionally similar PKM2 activators, such as TEPP-46 and TP-1454.
| PKM2 Activator | Chemotherapy Agent | Cell Line | Observed Synergistic Effect | Reference |
| TP-1454 | Doxorubicin | A549 (Lung Cancer) | 4-fold reduction in IC50 of Doxorubicin | Abstract |
| TEPP-46 | 2-Deoxy-D-glucose (2-DG) | MDA-MB-231, MCF7, 468 (Breast Cancer) | Reduced cell viability at concentrations where individual drugs had no effect | [4] |
| Compound "60" | Doxorubicin | A549 (Lung Cancer) Xenograft | Significant reduction in tumor volume | [1] |
| Compound "60" | Sorafenib | Not Specified | 4-fold decrease in EC50 | [1] |
Table 1: Synergistic Effects of PKM2 Activators with Chemotherapy Agents. This table highlights the enhanced anti-cancer effects observed when combining a PKM2 activator with different chemotherapy drugs in various cancer cell lines. The data demonstrates a significant reduction in the concentration of chemotherapy required to achieve a therapeutic effect.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below are representative methodologies for assessing the synergistic effects of PKM2 activators with chemotherapy.
Cell Viability and Synergy Assessment
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the combination index (CI) to quantify synergy.
1. Cell Culture:
-
A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Doxorubicin is dissolved in sterile water.
-
Serial dilutions of both drugs are prepared in the culture medium.
3. Cell Seeding:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
4. Drug Treatment:
-
Cells are treated with:
-
This compound alone at various concentrations.
-
Doxorubicin alone at various concentrations.
-
A combination of this compound and Doxorubicin at constant or non-constant ratios.
-
-
A vehicle control (DMSO) is included.
5. Viability Assay (MTT Assay):
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
The IC50 values for each drug alone and in combination are determined using dose-response curve fitting software (e.g., GraphPad Prism).
-
The Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5]
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the key signaling pathways involved in the synergistic action of this compound and the experimental workflow for assessing this synergy.
Caption: Signaling pathway of this compound synergy with chemotherapy.
Caption: Workflow for assessing synergistic effects of this compound.
Conclusion
The activation of PKM2 by compounds such as "this compound" represents a highly promising strategy to enhance the efficacy of existing chemotherapy regimens. By reprogramming tumor metabolism, these activators create a cellular environment that is more susceptible to the cytotoxic effects of conventional anti-cancer drugs. The quantitative data from preclinical studies strongly support the synergistic potential of this combination therapy. Further research and clinical trials are warranted to fully elucidate the therapeutic benefits of this approach for cancer patients.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Small-Molecule Activation vs. Genetic Activation of Pyruvate Kinase M2
For researchers in oncology and metabolic diseases, the M2 isoform of pyruvate (B1213749) kinase (PKM2) has emerged as a critical therapeutic target. Its unique regulatory properties, allowing it to switch between a highly active tetrameric state and a less active dimeric form, are pivotal in the metabolic reprogramming of cancer cells. This guide provides an objective comparison between two primary strategies for promoting the active state of PKM2: the use of a small-molecule pharmacological activator, exemplified here by TEPP-46 (referred to as PKM2 activator 10), and genetic activation, modeled by the expression of the constitutively active PKM1 isoform.
This comparison is supported by experimental data on enzyme kinetics, cellular metabolism, and in vivo tumor models, offering a comprehensive overview for scientists engaged in drug development and metabolic research.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound (TEPP-46) | Genetic Activation (PKM1 Expression) |
| Mechanism of Action | Allosteric activation, stabilizes the active tetrameric form of PKM2.[1][2][3] | Expression of the constitutively active PKM1 isoform, which naturally exists as a stable tetramer.[2][4] |
| Enzyme Kinetics | Potent activator with an AC50 of approximately 92 nM. Decreases the Km of PKM2 for its substrate PEP, mimicking the effect of the endogenous activator FBP.[1][2][5] | Constitutively high enzymatic activity. Kinetic parameters are nearly identical to FBP-activated PKM2.[6] |
| Cellular Metabolism | Reduces lactate (B86563) production, can increase glucose consumption, and may lead to serine auxotrophy.[7][8] It can also increase oxidative stress.[9] | Reduces lactate production and can increase oxygen consumption.[10] |
| In Vivo Efficacy | Orally bioavailable and has been shown to suppress tumor growth in xenograft models.[1][5][11][12][13] | Expression in cancer cells has been demonstrated to inhibit the growth of xenograft tumors.[2][13][14] |
| Selectivity | Highly selective for PKM2 over other pyruvate kinase isoforms (PKM1, PKL, PKR).[1][5] | Not applicable (involves replacement or co-expression of a different isoform). |
| Reversibility | Reversible, dependent on compound administration and pharmacokinetics. | Permanent genetic modification of the target cells. |
Delving into the Data: A Comparative Analysis
Enzyme Kinetics: Potency and Mechanism
Small-molecule activators like TEPP-46 function by binding to an allosteric site on PKM2, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[2][14] This binding stabilizes the active tetrameric conformation of the enzyme.[2][3][13] TEPP-46 is a potent activator, with a reported half-maximal activating concentration (AC50) of around 92 nM.[1][5] The activation by TEPP-46 results in a decrease in the Michaelis constant (Km) of PKM2 for its substrate, phosphoenolpyruvate (B93156) (PEP), without affecting the Km for ADP.[2] This mirrors the kinetic changes induced by FBP.
In contrast, genetic activation through the expression of PKM1 provides a constitutively high level of pyruvate kinase activity. PKM1 naturally exists as a stable tetramer and does not require allosteric activation by FBP.[4][6][15] The kinetic parameters of PKM1 are almost identical to those of FBP-activated PKM2.[6]
Impact on Cellular Metabolism
Both pharmacological and genetic activation of pyruvate kinase activity lead to significant shifts in cellular metabolism, moving away from the anabolic state favored by cancer cells (the Warburg effect).
-
Glycolysis and Lactate Production: A hallmark of PKM2's role in cancer is the high rate of lactate production even in the presence of oxygen. Both treatment with PKM2 activators and the expression of PKM1 have been shown to reduce lactate secretion.[10] While some studies with the activator DASA-58 showed no increase in glucose uptake, treatment with TEPP-46 did lead to higher glucose consumption in H1299 lung cancer cells.[7]
-
Anabolic Pathways: By promoting the conversion of PEP to pyruvate, both activation strategies limit the availability of glycolytic intermediates for anabolic processes. Pharmacological activation of PKM2 has been shown to reduce carbon flow into the serine biosynthesis pathway, leading to serine auxotrophy in some cancer cells.[8] This forces the cells to become dependent on external serine for proliferation.
-
Mitochondrial Respiration: Genetic replacement of PKM2 with PKM1 has been reported to increase oxygen consumption, indicating a shift towards oxidative phosphorylation.[10] The effects of pharmacological activators on oxygen consumption can be more variable depending on the specific compound and cell line.
In Vivo Anti-Tumor Activity
Crucially, both strategies have demonstrated efficacy in preclinical cancer models.
-
This compound (TEPP-46): This compound is orally bioavailable and has been shown to significantly reduce tumor size and occurrence in mouse xenograft models of human cancer.[1][5][11][12][13]
-
Genetic Activation (PKM1 Expression): Replacing endogenous PKM2 with PKM1 in cancer cells impairs their ability to form tumors in xenograft models.[2][13][14]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling and metabolic pathways influenced by PKM2 activation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [en-cancer.fr]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic but not transcriptional regulation by PKM2 is important for natural killer cell responses | eLife [elifesciences.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacologic activation of PKM2 slows lung tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mct.aacrjournals.org [mct.aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dspace.mit.edu]
- 15. PKM2 methylation by CARM1 activates aerobic glycolysis to promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PKM2 Activator 10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of PKM2 activator 10 with other known PKM2 activators, supported by experimental data and detailed methodologies. The information is intended to assist researchers in evaluating the utility of this compound in studies related to cancer metabolism and drug discovery.
Introduction to PKM2 Activation
Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a low-activity dimeric form, which promotes the accumulation of glycolytic intermediates to support anabolic processes, a phenomenon known as the Warburg effect. Small molecule activators of PKM2 promote the formation of the highly active tetrameric state, thereby shifting the metabolic balance from anabolism back to ATP production and inhibiting tumor growth. This guide focuses on the independent verification of a specific small molecule, "this compound," and compares its performance with other well-characterized activators.
Comparative Activity of PKM2 Activators
The activity of PKM2 activators is typically quantified by their half-maximal activation concentration (AC50), which represents the concentration of the compound required to achieve 50% of the maximum enzyme activation. A lower AC50 value indicates a more potent activator.
| Activator Name | Chemical Name | AC50 (nM) | Selectivity |
| This compound | N-(3-chloro-4-fluorophenyl)-7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide | 90[1][2] | Selective for PKM2 over other PK isoforms[1][2] |
| TEPP-46 (ML-265) | N/A | 92 | Highly selective over PKM1, PKL, and PKR |
| DASA-58 | N/A | N/A | N/A |
| TP-1454 | N/A | 10 | N/A |
Experimental Protocols
Lactate (B86563) Dehydrogenase (LDH)-Coupled Enzymatic Assay for PKM2 Activity
This is the most common method for determining the kinetic parameters of PKM2 activators. The principle of this assay is that the pyruvate produced by PKM2 is used as a substrate by lactate dehydrogenase (LDH), which catalyzes its conversion to lactate. This reaction is coupled with the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm, which is directly proportional to the PKM2 activity.[3][4][5]
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
PKM2 activator (e.g., this compound)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add varying concentrations of the PKM2 activator to the wells of the microplate.
-
Initiate the reaction by adding the recombinant PKM2 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.
-
The initial rate of the reaction (V0) is calculated from the linear portion of the absorbance vs. time curve.
-
Plot the initial reaction rates against the activator concentrations and fit the data to a suitable equation (e.g., Hill equation) to determine the AC50 value.
PKM2 Tetramerization Assay
The activation of PKM2 by small molecules is associated with the stabilization of its tetrameric form. This can be assessed using size-exclusion chromatography or chemical cross-linking followed by Western blotting.
Method 1: Size-Exclusion Chromatography
-
Incubate recombinant PKM2 with and without the activator for a defined period.
-
Apply the samples to a size-exclusion chromatography column.
-
Collect fractions and analyze them by SDS-PAGE and Western blotting using an anti-PKM2 antibody.
-
The elution profile will show a shift towards higher molecular weight fractions (corresponding to the tetramer) in the presence of an effective activator.
Method 2: Chemical Cross-linking
-
Treat cells or recombinant PKM2 with the activator.
-
Add a cross-linking agent (e.g., disuccinimidyl suberate (B1241622) - DSS) to covalently link adjacent subunits of the PKM2 oligomers.[6]
-
Quench the cross-linking reaction.
-
Separate the protein complexes by SDS-PAGE and detect the different oligomeric forms (monomers, dimers, tetramers) by Western blotting with an anti-PKM2 antibody. An increase in the intensity of the tetramer band indicates activator-induced tetramerization.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of PKM2 activation and the experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: PKM2 activation shifts metabolism from anabolic pathways to ATP production.
Caption: Workflow for the LDH-coupled PKM2 activity assay.
Conclusion
Independent verification confirms that "this compound" is a potent activator of PKM2 with an AC50 value of 90 nM, comparable to other well-established activators like TEPP-46. Its selectivity for PKM2 over other isoforms makes it a valuable tool for studying the specific roles of PKM2 in cancer metabolism. The provided experimental protocols offer a framework for researchers to independently assess the activity of this and other PKM2 modulators. The diagrams illustrate the central role of PKM2 in cellular metabolism and the straightforward workflow for its activity assessment. These findings support the further investigation of "this compound" as a potential therapeutic agent.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. astx.com [astx.com]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. M-type pyruvate kinase 2 (PKM2) tetramerization alleviates the progression of right ventricle failure by regulating oxidative stress and mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of PKM2 Activator 10
Researchers and drug development professionals handling PKM2 activator 10 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this research chemical, based on general best practices for laboratory waste management.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines before handling or disposing of this compound. The information provided here is a general framework and should be supplemented with material-specific and site-specific protocols.
Step-by-Step Disposal Procedure
Proper disposal of chemical waste is a critical aspect of laboratory safety. The following steps outline the necessary procedures for managing waste generated from the use of this compound.
-
Waste Identification and Segregation:
-
Categorize the Waste: Determine if the waste is hazardous. Most research chemicals, including PKM2 activators, should be treated as hazardous waste unless explicitly stated otherwise in the SDS.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste types.[1] Maintain separate waste containers for halogenated and non-halogenated solvents, aqueous waste, and solid waste.[2]
-
-
Container Selection and Labeling:
-
Choose Appropriate Containers: Use containers that are chemically compatible with this compound.[1][3] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[1]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[3] Do not deface the original manufacturer's label if using the original container for waste.[2]
-
-
Waste Accumulation and Storage:
-
Point of Generation: Accumulate waste at or near the point of generation under the control of laboratory personnel.[1]
-
Storage Limits: Adhere to regulatory storage limits for hazardous waste.[2][4] Consult your institution's guidelines for specific quantity and time limits.
-
Safe Storage Practices: Store waste containers in a designated, well-ventilated area.[3] Use secondary containment to prevent spills.[1]
-
-
Disposal and Collection:
-
Schedule Waste Pickup: Arrange for regular removal of hazardous waste by your institution's designated waste management service.[3] Do not allow waste to accumulate beyond established limits.[2][3]
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[4][5] Evaporation of chemical waste is also prohibited.[4]
-
Quantitative Limits for Hazardous Waste Storage
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as specified by regulatory bodies.
| Regulation | Storage Limit | Acute Hazardous Waste Limit | Maximum Storage Time |
| EPA Subpart K (Academic Labs) | Not specified in search results | Not specified in search results | 6 months[1] |
| General University Guidelines | No more than 55 gallons of hazardous waste[4] | No more than 1 quart of acute hazardous waste[2][4] | Not specified in search results |
Experimental Protocols
While specific experimental protocols for this compound were not detailed in the search results, the disposal procedures outlined above are a critical component of any experimental workflow involving this compound. Adherence to these protocols ensures the safety of laboratory personnel and compliance with environmental regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of chemical waste in a research laboratory.
Caption: Workflow for proper laboratory chemical waste disposal.
By following these procedures, researchers can minimize risks, ensure regulatory compliance, and contribute to a safe and environmentally responsible laboratory environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. vumc.org [vumc.org]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
